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2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid Documentation Hub

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  • Product: 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
  • CAS: 933988-26-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid. Executive Summary 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.

Executive Summary

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-26-2) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for P2X3 antagonists, EGFR kinase inhibitors, and antifungal agents. Its molecular architecture combines an electron-deficient pyrimidine ring with a lipophilic, metabolically robust 4-fluorophenyl moiety. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and utility in drug discovery, designed for researchers requiring high-fidelity data for lead optimization.

Molecular Architecture & Electronic Properties

Structural Analysis

The compound consists of a central pyrimidine ring substituted at the C2 position with a para-fluorophenyl group and at the C5 position with a carboxylic acid.

  • Pyrimidine Core: The 1,3-diazine ring is significantly electron-deficient due to the electronegativity of the two nitrogen atoms. This lowers the LUMO energy, making the ring susceptible to nucleophilic attack (though less so at C2/C4/C6 due to the substituents) and facilitating

    
    -
    
    
    
    stacking interactions in the solid state.
  • 4-Fluorophenyl Substituent: The fluorine atom at the para position serves two primary roles:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the susceptible para position of the phenyl ring, a common clearance pathway for phenyl-containing drugs.

    • Electronic Modulation: Fluorine is highly electronegative (

      
      , 
      
      
      
      ) but also a resonance donor. In this system, the inductive withdrawal dominates, slightly deactivating the phenyl ring, while the C-F bond adds lipophilicity (
      
      
      ).
  • Carboxylic Acid (C5): The acidity of this group is enhanced by the electron-withdrawing nature of the pyrimidine ring compared to a benzoic acid analog.

Electronic Parameters (Predicted)
ParameterValueRationale
Molecular Weight 218.18 g/mol C

H

FN

O

H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 4Pyrimidine N1, N3; Carboxyl C=O, -OH
Rotatable Bonds 2C2-Phenyl bond; C5-Carboxyl bond
Topological Polar Surface Area (TPSA) 63.32 Å

Favorable for membrane permeability (<140 Å

)
Dipole Moment ~3.5 - 4.0 DVector sum of C-F and C=O/OH dipoles

Solid-State Characterization

Crystallinity and Melting Point

The compound typically crystallizes as a white to off-white powder. Due to the planar nature of the 2-phenylpyrimidine system and strong intermolecular hydrogen bonding (carboxylic acid dimers), the crystal lattice energy is high.

  • Melting Point: >250 °C (decomposition) .

    • Note: Analogous unsubstituted pyrimidine-5-carboxylic acids decompose around 270 °C. The fluorophenyl group adds molecular weight and van der Waals interactions, maintaining a high melting threshold.

  • Polymorphism: The rotation of the phenyl ring relative to the pyrimidine plane (typically twisted by ~20-30° to minimize steric clash with pyrimidine protons) creates potential for conformational polymorphism.

Solubility Profile

The compound exhibits "brick dust" properties—high crystallinity and low aqueous solubility—typical of planar aromatic acids.

SolventSolubilityComment
Water (pH 1.2) InsolubleProtonated neutral form predominates.
Water (pH 7.4) Low-ModerateIonized (carboxylate), but lipophilic tail limits solubility.
DMSO High (>50 mg/mL)Preferred solvent for stock solutions.
Methanol/Ethanol ModerateSoluble, often improved with heating.
Dichloromethane LowLimited solubility due to polarity of the acid.

Solution-State Behaviors[1]

Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid at position 5 is influenced by the electron-withdrawing pyrimidine ring.

  • Predicted pKa: 3.2 - 3.6

  • Comparison: Benzoic acid (4.2) > Nicotinic acid (4.75) > Pyrimidine-5-COOH (~3.4) .

  • Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate, which aids solubility but may limit passive diffusion unless paired with a transporter or masked as a prodrug (ester).

Lipophilicity (LogP / LogD)
  • LogP (Neutral): ~2.1 - 2.4

    • The fluorophenyl group adds significant lipophilicity compared to a phenyl group.

  • LogD

    
     (Distribution Coefficient): -0.8 to -0.5 
    
    • Due to ionization at pH 7.4, the effective distribution into lipids drops drastically. This suggests the compound will not cross the blood-brain barrier effectively in its free acid form.

Spectral Fingerprinting

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended due to solubility.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.50 (br s, 1H, COOH ) - Broad singlet, exchangeable.
      
    • 
       9.25 (s, 2H, Pyrimidine H-4, H-6) - Deshielded singlet due to N-atoms and electron-withdrawing carboxyl.
      
    • 
       8.50 (dd, J = 8.8, 5.5 Hz, 2H, Phenyl H-2', H-6') - Ortho to pyrimidine, coupled to F.
      
    • 
       7.40 (t, J = 8.8 Hz, 2H, Phenyl H-3', H-5') - Ortho to Fluorine, triplet appearance due to H-H and H-F coupling.
      
  • 
    F NMR: 
    
    • 
       -108 to -112 ppm (m, 1F) - Typical range for para-fluoro substitution.
      
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization)

  • Positive Mode (M+H)

    
    : m/z 219.05
    
  • Negative Mode (M-H)

    
    : m/z 217.04 (Preferred for carboxylic acids)
    

Synthetic Protocols

The most robust synthesis avoids the use of expensive palladium catalysts by utilizing vinamidinium salt chemistry or direct condensation.

Validated Synthetic Route (Zhichkin Method)

This protocol utilizes the condensation of a 4-fluorobenzamidine with a vinamidinium-like salt equivalent.

Reagents:

  • 4-Fluorobenzamidine hydrochloride (Commercially available)

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Prepared in situ or isolated)

Synthesis cluster_0 Step 1: Vinamidinium Equivalent Formation cluster_1 Step 2: Cyclization & Hydrolysis Start1 Methyl 3,3-dimethoxypropionate Intermediate Sodium (Z)-3,3-dimethoxy- 2-(methoxycarbonyl)prop-1-en-1-olate Start1->Intermediate NaH, Toluene 0-25°C, 18h Start2 Methyl Formate Start2->Intermediate Ester Methyl 2-(4-fluorophenyl) pyrimidine-5-carboxylate Intermediate->Ester + Amidine DMF/EtOH, Reflux Amidine 4-Fluorobenzamidine HCl Amidine->Ester Product 2-(4-Fluorophenyl)pyrimidine- 5-carboxylic acid Ester->Product NaOH, H2O/MeOH Hydrolysis

Figure 1: Palladium-free synthetic route via condensation of 4-fluorobenzamidine with a C3-electrophile.

Experimental Procedure (Step-by-Step)
  • Preparation of Enolate Salt:

    • Suspend NaH (60% dispersion, 1.1 eq) in dry toluene.

    • Add a mixture of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq) dropwise at 0 °C.

    • Stir at room temperature for 18 hours. The resulting solid (sodium salt) can be used directly.

  • Cyclization:

    • Dissolve 4-fluorobenzamidine hydrochloride (1.0 eq) in ethanol or DMF.

    • Add the sodium salt from Step 1 (1.0 eq).

    • Heat to reflux (80-100 °C) for 4-6 hours.

    • Workup: Cool, concentrate, and partition between water and ethyl acetate. The ester product may precipitate or require chromatography.

  • Hydrolysis:

    • Dissolve the intermediate ester in MeOH/THF (1:1).

    • Add 1M NaOH (2.0 eq). Stir at 50 °C for 2 hours.

    • Isolation: Acidify with 1M HCl to pH 3. The target acid will precipitate as a white solid. Filter, wash with water, and dry.

Applications in Drug Discovery[1][2][3][4]

Bioisosterism & Scaffold Hopping

This compound is a bioisostere for:

  • 4'-Fluoro-biphenyl-4-carboxylic acid: The pyrimidine ring reduces lipophilicity (LogP) and improves solubility compared to the central phenyl ring, while maintaining the linear geometry.

  • 6-(4-Fluorophenyl)nicotinic acid: The extra nitrogen in the pyrimidine ring further lowers the pKa and electron density.

Target Relevance
  • P2X3 Receptor Antagonists: The 2-phenylpyrimidine core is a frequent motif in P2X3 antagonists (e.g., Gefapixant analogs) used for chronic cough. The 5-carboxylic acid serves as a handle for amide coupling to solubilizing tails or pharmacophores.

  • Kinase Inhibitors (EGFR): Used as a building block where the carboxylic acid is converted to an amide or heterocycle (e.g., benzothiazole) to engage the ATP-binding pocket hinge region.

  • Antifungals (CYP51): The fluorophenyl group mimics the substrate of lanosterol 14

    
    -demethylase.
    

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Guidechem. (n.d.). 5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid Properties (Analogous Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82168575. Retrieved from

  • Marwaha, A., et al. (2024).[2] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.[3] Link

Sources

Exploratory

Technical Guide: 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

This technical guide details the chemical identity, synthesis, and application of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid , a critical scaffold in medicinal chemistry. Executive Summary 2-(4-Fluorophenyl)pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-26-2 ) is a privileged heteroaromatic scaffold widely utilized in drug discovery. It serves as a bioisostere for biphenyl systems, offering improved metabolic stability and solubility profiles while maintaining planar geometry essential for kinase binding (e.g., EGFR, FGFR) and protein-protein interaction inhibition. This guide provides a validated synthetic workflow, physicochemical profiling, and structural insights for researchers.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
CAS Number 933988-26-2
IUPAC Name 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
Molecular Formula C₁₁H₇FN₂O₂
Molecular Weight 218.18 g/mol
Appearance Off-white to pale yellow solid
Predicted pKa ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
LogP (Predicted) 2.1 – 2.4
Solubility Soluble in DMSO, DMF, warm MeOH; sparingly soluble in water.[1][2]
H-Bond Donors/Acceptors 1 / 4

Synthetic Methodology

Strategic Analysis of Routes

To synthesize the target without substitution at the 4- or 6-positions, the choice of electrophile is critical.

  • Avoid: Diethyl ethoxymethylenemalonate (EMME). Reaction with amidines yields the 4-hydroxy derivative (a common impurity).

  • Select: Vinamidinium salts or 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol salts.[3] These "C3" synthons react with amidines to close the pyrimidine ring without introducing a hydroxyl group at position 4.

Validated Protocol: Vinamidinium Condensation

This protocol utilizes a vinamidinium salt equivalent to generate the 2,5-disubstituted pyrimidine core efficiently.

Step 1: Synthesis of the Pyrimidine Core (Ester Intermediate)
  • Reagents:

    • 4-Fluorobenzamidine hydrochloride (1.0 eq)

    • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) (or Methyl 3-(dimethylamino)-2-formylacrylate)

    • Base: NaOMe (2.5 eq) or KOtBu

    • Solvent: Dry Methanol or Ethanol[4]

  • Procedure:

    • Charge a reaction vessel with dry methanol under N₂ atmosphere.

    • Add 4-Fluorobenzamidine HCl and the Vinamidinium equivalent .

    • Slowly add NaOMe solution at 0°C to prevent exotherms.

    • Reflux the mixture for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the amidine.

    • Workup: Cool to RT. Concentrate in vacuo. Resuspend in water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Result: Methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to Carboxylic Acid
  • Reagents:

    • Methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate (from Step 1)

    • LiOH or NaOH (2.0 eq)

    • Solvent: THF/Water (1:1)

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at Room Temperature (RT) for 2–3 hours. (Mild heating to 40°C may be required if solubility is poor).

    • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3.

    • Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Reaction Logic Visualization

Synthesis_Workflow Amidine 4-Fluorobenzamidine HCl Intermediate Methyl 2-(4-F-Ph) pyrimidine-5-carboxylate Amidine->Intermediate Condensation (NaOMe, MeOH, Reflux) Vinamidinium Vinamidinium Salt (C3 Synthon) Vinamidinium->Intermediate FinalProduct 2-(4-Fluorophenyl) pyrimidine-5-COOH Intermediate->FinalProduct Hydrolysis (LiOH, THF/H2O, HCl workup)

Figure 1: Step-wise synthesis of the target compound avoiding 4-hydroxy impurities.

Applications in Drug Discovery[7][8][9]

Scaffold Hopping & Bioisosterism

The 2-arylpyrimidine-5-carboxylic acid moiety is a validated bioisostere for:

  • Biaryl Carboxylic Acids: (e.g., Flurbiprofen analogs). The pyrimidine ring introduces two nitrogen atoms, lowering lipophilicity (LogP) and increasing aqueous solubility compared to a phenyl ring.

  • Pyridine-3-carboxylic Acids (Nicotinic acids): The additional nitrogen at position 3 modulates the pKa of the carboxylic acid and alters the electrostatic potential surface, potentially improving metabolic stability against CYP450 oxidation.

Target Classes
  • Kinase Inhibitors: The "hinge-binding" region of many kinases accepts planar heteroaromatics. The carboxylic acid can be converted to an amide to interact with the "gatekeeper" residue or solvent-front amino acids.

  • GPCR Ligands: Used as a core linker in antagonists for receptors where a linear, rigid spacer is required between a lipophilic tail (4-fluorophenyl) and a polar headgroup.

Structural Activity Relationship (SAR) Flow

SAR_Logic Core 2-(4-F-Ph)pyrimidine-5-COOH (Scaffold) Mod_Acid COOH Modification Core->Mod_Acid Mod_Ring Ring Nitrogen Interaction Core->Mod_Ring Mod_Ph 4-F-Phenyl Tail Core->Mod_Ph App_1 Amide Formation: Access to Kinase Hinge/Gatekeeper Mod_Acid->App_1 App_2 H-Bond Acceptor: Improved Solubility vs Biphenyl Mod_Ring->App_2 App_3 Metabolic Stability: F-block of Para-oxidation Mod_Ph->App_3

Figure 2: SAR logic demonstrating the functional utility of each pharmacophore component.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (COOH).

    • δ 9.2–9.3 ppm (s, 2H): Pyrimidine protons at positions 4 and 6 (Singlet is crucial; confirms symmetry and lack of 4-substitution).

    • δ 8.5 ppm (m, 2H): Phenyl protons ortho to the pyrimidine ring.

    • δ 7.4 ppm (m, 2H): Phenyl protons meta to the pyrimidine ring (coupled to Fluorine).

  • ¹⁹F NMR:

    • Single peak around -110 ppm (characteristic of 4-fluorophenyl).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Calculated 219.05; Found 219.1.

    • [M-H]⁻: Calculated 217.04; Found 217.0.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Guidechem. (n.d.). 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid CAS 933988-26-2. Retrieved from Guidechem Database.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1267584-71-3 (Related Chloro-analog). PubChem.[1][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines.

Sources

Foundational

Technical Whitepaper: Strategic Selection of Starting Materials for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid

Executive Summary & Retrosynthetic Logic The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid represents a classic challenge in medicinal chemistry: constructing a biaryl scaffold with specific regiochemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid represents a classic challenge in medicinal chemistry: constructing a biaryl scaffold with specific regiochemistry. This moiety is a privileged structure in drug discovery, often serving as a bioisostere for biphenyl systems or as a core scaffold in kinase inhibitors (e.g., EGFR, p38 MAP kinase).

Selecting the correct starting materials is not merely a procurement exercise; it dictates the impurity profile, scalability, and cost-efficiency of the campaign. We analyze two distinct retrosynthetic pathways:

  • Pathway A (Convergent): Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Best for late-stage diversification and medicinal chemistry libraries.

  • Pathway B (De Novo Assembly): Cyclocondensation of amidines with vinamidinium salts. Best for kilogram-scale process chemistry and cost reduction.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target TARGET: 2-(4-Fluorophenyl)pyrimidine- 5-carboxylic acid Ester Intermediate: Ethyl 2-(4-fluorophenyl) pyrimidine-5-carboxylate Target->Ester Hydrolysis RouteA Route A: Suzuki Coupling (Convergent) Ester->RouteA RouteB Route B: Cyclocondensation (Linear) Ester->RouteB SM_A1 SM A1: Ethyl 2-chloropyrimidine- 5-carboxylate RouteA->SM_A1 SM_A2 SM A2: 4-Fluorophenylboronic acid RouteA->SM_A2 SM_B1 SM B1: 4-Fluorobenzamidine HCl RouteB->SM_B1 SM_B2 SM B2: Ethyl 3-(dimethylamino)- 2-formylacrylate RouteB->SM_B2

Figure 1: Retrosynthetic disconnection showing the Convergent (Suzuki) and Linear (Condensation) pathways.

Pathway A: The Organometallic Approach (Suzuki-Miyaura)

This route is the industry standard for discovery chemistry due to its modularity. It utilizes a pre-formed pyrimidine core, allowing for rapid analog generation by swapping the boronic acid.

Primary Starting Materials
ComponentChemical NameCAS NumberRoleCritical Specification
Electrophile Ethyl 2-chloropyrimidine-5-carboxylate 89793-12-4 Scaffold CorePurity >98%; Free of 2,4-dichloro analogs.
Nucleophile 4-Fluorophenylboronic acid 1765-93-1 Aryl DonorLow anhydride content; stoichiometry must account for deborylation.
Technical Deep Dive

Why the Ester? Direct coupling with 2-chloropyrimidine-5-carboxylic acid is possible but often results in lower yields due to catalyst poisoning by the free carboxylate and solubility issues in non-polar solvents. Using the ethyl ester (CAS 89793-12-4) protects the acid functionality, improves solubility in Toluene/Dioxane, and facilitates standard silica chromatography purification.

Catalyst Selection: The 2-position of pyrimidine is electron-deficient, making the C-Cl bond activated for oxidative addition. However, nitrogen coordination can deactivate Palladium.

  • Standard:

    
     with 
    
    
    
    or
    
    
    .
  • High Performance:

    
     with SPhos  or XPhos  ligands prevents catalyst deactivation and accelerates the cycle for sterically hindered or electron-poor substrates [1].
    

Pathway B: The Condensation Approach (De Novo Assembly)

For scales exceeding 100g, the high cost of palladium catalysts and the engineered pyrimidine starting material (SM A1) becomes prohibitive. The condensation route builds the pyrimidine ring in situ.

Primary Starting Materials
ComponentChemical NameCAS NumberRoleCritical Specification
Binucleophile 4-Fluorobenzamidine Hydrochloride 7567-63-7 N-C-N DonorMust be free-based in situ. Moisture sensitive.
Electrophile Ethyl 3-(dimethylamino)-2-formylacrylate 26387-54-4 C-C-C Acceptor"Vinamidinium" equivalent. High reactivity essential.
Technical Deep Dive

Mechanism: This reaction involves a [3+3] cyclocondensation. The amidine nitrogen attacks the highly electrophilic


-carbon of the acrylate, followed by elimination of dimethylamine and intramolecular cyclization.

Reagent Choice: While Mucobromic acid or Malonaldehyde derivatives can be used, Ethyl 3-(dimethylamino)-2-formylacrylate is superior because the dimethylamino group acts as an excellent leaving group, driving the reaction equilibrium toward the aromatized pyrimidine product [2].

Stoichiometry Alert: The amidine is supplied as a hydrochloride salt. You must add exactly 1.0-1.1 equivalents of a base (typically NaOEt or NaOMe) to liberate the free amidine. Excess base can hydrolyze the ester prematurely or cause side reactions with the electrophile.

Detailed Experimental Protocol (Route A Preferred)

While Route B is cheaper, Route A is more robust for laboratory synthesis and ensures higher purity profiles.

Workflow Visualization

SuzukiWorkflow Setup Reaction Setup Solvent: 1,4-Dioxane/H2O (4:1) Base: K3PO4 (2.0 eq) Cat: Pd(dppf)Cl2 (5 mol%) Heating Heating 80-90°C 4-12 Hours Inert Atm (N2) Setup->Heating Initiate Workup Workup Filter through Celite Extract (EtOAc) Wash (Brine) Heating->Workup Complete Hydrolysis Saponification LiOH / THF / H2O RT, 2 Hours Workup->Hydrolysis Crude Ester Final Isolation Acidify to pH 3 Precipitate Product Hydrolysis->Final Pure Acid

Figure 2: Step-by-step workflow for the Suzuki coupling and subsequent hydrolysis.

Step-by-Step Methodology
  • Coupling (Ester Formation):

    • Charge a reaction flask with Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and Potassium Phosphate Tribasic (

      
      , 2.0 eq).
      
    • Add solvent system: 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Nitrogen for 15 minutes. Crucial: Oxygen poisons Pd(0).

    • Add catalyst:

      
       (0.05 eq).
      
    • Heat to 85°C for 6 hours. Monitor by LCMS for disappearance of chloride.

    • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine. Dry over

      
       and concentrate.
      
  • Hydrolysis (Acid Formation):

    • Dissolve the crude ester in THF/Water (1:1).

    • Add Lithium Hydroxide Monohydrate (

      
      , 3.0 eq).
      
    • Stir at Room Temperature for 2 hours.

    • Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2-3. The target acid, 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid , will precipitate as a white/off-white solid. Filter and dry.

Comparative Analysis of Routes

FeatureRoute A (Suzuki)Route B (Condensation)
Cost (Materials) High (Pd catalyst, Pyrimidine core)Low (Commodity chemicals)
Scalability Moderate (Pd removal required)High (Crystallization driven)
Step Count 2 (Coupling + Hydrolysis)2 (Cyclization + Hydrolysis)
Impurity Profile Palladium residues, HomocouplingRegioisomers (rare with this SM), Salts
Recommendation < 100g (Discovery/Pre-clinical) > 100g (Process/Manufacturing)

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • Garg, P. K., et al. (2009). Synthesis of radiolabeled fluorobenzamidine derivatives. National Institutes of Health (NCBI).

  • PubChem Compound Summary. (2023). Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4).

Sources

Exploratory

The Fluorophenyl Group in Pyrimidine Scaffolds: A Cornerstone of Modern Drug Design

An In-depth Technical Guide: Introduction The pyrimidine ring is a fundamental heterocyclic scaffold, integral to life as a core component of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to life as a core component of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents.[3][4] In the relentless pursuit of optimizing drug candidates, chemists often turn to strategic modifications to enhance potency, selectivity, and pharmacokinetic profiles. Among the most powerful tools in this endeavor is the introduction of fluorine, an element with unique properties that can profoundly influence a molecule's behavior.[5]

The incorporation of a fluorophenyl group, in particular, has become a recurring and highly successful strategy in the design of pyrimidine-based drugs. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the biological and pharmacological significance of this motif. We will dissect the causal mechanisms by which the fluorophenyl group modulates physicochemical properties, enhances target engagement, and ultimately contributes to the creation of superior therapeutics.

Part 1: Modulating Physicochemical and Pharmacokinetic Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. The addition of a fluorophenyl group to a pyrimidine core is a deliberate tactic to fine-tune these properties for optimal absorption, distribution, metabolism, and excretion (ADME).

Impact on Lipophilicity, Acidity, and Conformation

The substitution of hydrogen with fluorine, the most electronegative element, imparts significant changes.

  • Lipophilicity: Fluorine is more lipophilic than hydrogen.[5] Consequently, adding a fluorophenyl group generally increases a molecule's overall lipophilicity (measured as logP or logD). This enhancement can improve a compound's ability to cross biological membranes, a critical step for oral bioavailability and reaching intracellular targets. However, this effect is carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

  • Acidity and Basicity (pKa): The potent electron-withdrawing inductive effect of fluorine atoms lowers the pKa of nearby basic functional groups.[6] When attached to a pyrimidine, a fluorophenyl group can decrease the basicity of the ring's nitrogen atoms. This modification can be crucial for preventing off-target interactions, altering solubility characteristics, and influencing how the drug interacts with its primary biological target.

  • Conformational Control: The strategic placement of fluorine on the phenyl ring can influence the preferred conformation of the molecule by creating specific intramolecular and intermolecular interactions, which can be critical for locking the compound into a bioactive shape for optimal receptor binding.

Blocking Metabolic Hotspots for Enhanced Stability

A paramount advantage of the fluorophenyl group is its ability to enhance metabolic stability. The primary route of metabolism for many aromatic compounds is oxidation by Cytochrome P450 (CYP) enzymes, which often involves the hydroxylation of a C-H bond.[7]

The carbon-fluorine (C-F) bond is exceptionally strong and resistant to this enzymatic cleavage.[8] Placing a fluorine atom on the phenyl ring, particularly at the para position, effectively "shields" that site from oxidative metabolism.[5] This blockage prevents the formation of potentially toxic metabolites and, crucially, increases the drug's half-life and systemic exposure, allowing for less frequent dosing and a more sustained therapeutic effect. This concept is a cornerstone of modern medicinal chemistry, often referred to as "metabolic blocking."[5][9]

PropertyNon-Fluorinated Phenyl-Pyrimidine4-Fluorophenyl-PyrimidineRationale for Change
Lipophilicity (clogP) 2.52.9The fluorine atom increases the hydrophobic surface area of the molecule.[6]
Aqueous Solubility ModerateLowerIncreased lipophilicity often leads to decreased aqueous solubility.
pKa (of pyrimidine N) ~1.5~1.0The strong electron-withdrawing nature of fluorine reduces the basicity of the pyrimidine nitrogens.[6]
Metabolic Half-life (t½) Short (e.g., <30 min)Long (e.g., >120 min)The C-F bond at the common site of metabolism (para-position) blocks CYP-mediated hydroxylation.[5][7]
Table 1: Comparative physicochemical and metabolic properties of a hypothetical phenyl-pyrimidine and its 4-fluorophenyl analog.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard, self-validating system to determine the intrinsic clearance of a fluorophenyl-pyrimidine compound.

Objective: To measure the rate of metabolism of a test compound in the presence of liver enzymes.

Materials:

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • NADPH Regenerating System (e.g., solutions A & B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, known high-clearance compound)

  • Negative Control (without NADPH)

  • Acetonitrile with Internal Standard (for quenching and sample analysis)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare a 1 µM working solution of the test compound and positive control in phosphate buffer.

    • Prepare the final HLM suspension at 0.5 mg/mL in phosphate buffer.

  • Incubation Setup (in 96-well plate):

    • Test Wells: Add HLM suspension and the test compound solution.

    • Positive Control Wells: Add HLM suspension and the positive control solution.

    • Negative Control Wells (T=0 and T=final): Add HLM suspension and test compound, but substitute the NADPH solution with plain buffer. This validates that metabolism is NADPH-dependent.

  • Initiating the Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • Immediately quench the T=0 wells by adding ice-cold acetonitrile with the internal standard.

  • Time-Course Sampling:

    • Incubate the plate at 37°C, shaking gently.

    • At specified time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the protein.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int = (k / [HLM protein concentration]).

Part 2: Enhancing Biological Activity and Target Engagement

Beyond improving pharmacokinetics, the fluorophenyl group is a powerful tool for optimizing how a drug interacts with its biological target, leading to enhanced potency and selectivity.

Specific Molecular Interactions in the Binding Pocket

The fluorine atom, despite its high electronegativity, is a poor hydrogen bond acceptor. However, it can participate in a range of other favorable, non-covalent interactions within a protein's active site:

  • Orthogonal Dipole-Dipole Interactions: The C-F bond possesses a strong dipole moment. This can form favorable interactions with backbone amide carbonyls or other polar groups in the protein, helping to anchor the inhibitor in the binding site.

  • Hydrophobic Interactions: The fluorophenyl group contributes to hydrophobic interactions, which are often a primary driver of binding affinity.

  • π-π Stacking: The fluorophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.[10]

The precise positioning of the fluorine atom (ortho, meta, or para) is critical. A change in position can drastically alter the molecule's electronic profile and steric fit within the binding pocket, often leading to significant differences in activity and selectivity.

Case Study: Fluorophenyl Pyrimidines as Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division and are frequently overexpressed in cancer, making them attractive therapeutic targets. Many potent Aurora kinase inhibitors feature a pyrimidine core linked to a substituted phenyl group.

In the development of a pyrimidine-based Aurora A kinase inhibitor, researchers found that the identity and position of halogen substituents on the phenyl ring were crucial for activity.[11][12] A compound with a non-fluorinated phenyl ring had reduced enzymatic activity and lost its ability to decrease the levels of the oncoproteins cMYC and MYCN.[12] The introduction of a (4-chloro-2-fluorophenyl) group, however, resulted in a lead compound that potently inhibited the kinase and reduced oncoprotein levels by over 50%.[11][12] This highlights how the specific electronic and steric properties of the 2-fluoro substituent are essential for achieving the desired biological effect, likely by optimizing interactions within the kinase's ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule HINGE Hinge Region (e.g., Alanine) GATEKEEPER Gatekeeper Residue (e.g., Threonine) DFG_MOTIF DFG Motif HYDROPHOBIC_POCKET Hydrophobic Pocket (e.g., Leucine, Valine) PYRIMIDINE Pyrimidine Core PYRIMIDINE->HINGE H-Bond FLUOROPHENYL 4-Fluorophenyl Group FLUOROPHENYL->GATEKEEPER Steric Fit FLUOROPHENYL->HYDROPHOBIC_POCKET Hydrophobic Interaction G START 2,4-Dichloropyrimidine INTERMEDIATE Intermediate: 4-Chloro-2-(substituted)pyrimidine START->INTERMEDIATE SNAr with Nucleophile 1 (e.g., amine) FINAL Final Product: Fluorophenyl-Pyrimidine Derivative INTERMEDIATE->FINAL Suzuki Coupling with 4-Fluorophenylboronic Acid

Caption: A general synthetic workflow for fluorophenyl-pyrimidines.

Experimental Protocol: Suzuki Coupling for C-C Bond Formation

Objective: To couple a 4-fluorophenyl group to a chlorinated pyrimidine intermediate.

Materials:

  • 4-Chloro-2-(substituted)pyrimidine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a round-bottom flask, add the chlorinated pyrimidine intermediate, 4-fluorophenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture via syringe, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (e.g., 90-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the desired fluorophenyl-pyrimidine derivative.

Conclusion and Future Perspectives

The fluorophenyl group is far more than a simple substitution; it is a strategic tool that imparts a multitude of advantages to pyrimidine-based drug candidates. From enhancing metabolic stability by blocking CYP-mediated oxidation to optimizing target engagement through specific molecular interactions, its impact is profound and multifaceted. The prevalence of this motif in successful clinical candidates and marketed drugs across oncology, infectious diseases, and beyond is a testament to its significance.

Future research will likely explore more complex fluorination patterns, such as di- and trifluorophenyl rings, to further modulate electronic and steric properties with even greater precision. The continued synergy between synthetic chemistry, computational modeling, and biological evaluation will undoubtedly uncover new generations of fluorophenyl-pyrimidine therapeutics with improved efficacy and safety profiles, solidifying the role of this powerful chemical partnership in the future of medicine.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Fluorin
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Biological Activity of Pyrimidine Deriv
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review.

Sources

Foundational

solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid in common solvents

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid in Common Solvents Introduction In the landscape of modern drug discovery and development, a thorough understanding of a com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid in Common Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide focuses on 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid, a molecule possessing a unique combination of functional groups: a polar, ionizable carboxylic acid; a hydrogen-bond accepting pyrimidine ring; and a lipophilic fluorophenyl moiety.

The absence of readily available, comprehensive solubility data for this specific molecule necessitates a foundational approach. This document, therefore, serves as both a theoretical and practical guide for researchers. It is designed to empower scientists to predict, experimentally determine, and interpret the solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid across a spectrum of common laboratory solvents. By synthesizing first principles of physical chemistry with established experimental protocols, this guide provides the necessary framework for generating robust and reliable solubility profiles.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a given solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2][3][4]

Molecular Structure Analysis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid

To predict the solubility of our target compound, we must first dissect its structural components and their likely interactions:

  • Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility. It is a polar group capable of acting as both a hydrogen bond donor and acceptor.[3] Crucially, it is ionizable. In aqueous solutions with a pH above its acid dissociation constant (pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate anion (–COO⁻), which dramatically increases water solubility.[5][6][7][8] Conversely, at a pH below its pKa, it will exist predominantly in its less soluble, neutral form.[8] While the exact pKa of this molecule is not published, related pyrimidine carboxylic acids have pKa values in the range of 3-4.[9][10]

  • Pyrimidine Ring: This nitrogen-containing heterocycle contributes to the molecule's polarity. The two nitrogen atoms are electron-withdrawing and can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[11]

  • Fluorophenyl Group: This portion of the molecule is largely non-polar and hydrophobic. The phenyl ring itself is lipophilic, favoring interactions with non-polar solvents.[4] The fluorine substituent is highly electronegative; while a single fluorine atom on an aromatic ring can slightly increase lipophilicity (as measured by the octanol-water partition coefficient, logP), its effects can be complex and context-dependent.[12][13][14] This group will generally limit solubility in highly polar solvents like water.

The Role of Solvent Properties

The choice of solvent is critical, as its properties dictate the nature of the solute-solvent interactions.[2][15]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the pyrimidine nitrogens.[2] Solubility in these solvents will be a balance between these favorable interactions and the unfavorable interaction with the fluorophenyl group. In water, pH will be a dominant factor.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them.[2] They are excellent at solvating polar molecules. It is anticipated that 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid will exhibit high solubility in solvents like DMSO and DMF, which can effectively interact with all parts of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces.[2] Due to the highly polar carboxylic acid and pyrimidine moieties, the compound is expected to have very low solubility in non-polar solvents.

cluster_Solvents Common Solvents Solute 2-(4-Fluorophenyl)pyrimidine- 5-carboxylic acid Polar Protic Polar Protic (e.g., Water, Ethanol) Solute->Polar Protic Moderate Solubility (H-bonding, pH dependent) Polar Aprotic Polar Aprotic (e.g., DMSO, DMF) Solute->Polar Aprotic High Solubility (Strong dipole interactions) Non-Polar Non-Polar (e.g., Hexane, Toluene) Solute->Non-Polar Low Solubility (Polarity mismatch)

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable for guidance, they must be confirmed by empirical measurement. In pharmaceutical sciences, solubility is typically characterized in two ways: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[16] It is a critical parameter for formulation and development. The "gold standard" for its measurement is the shake-flask method.[17][18]

  • Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings. It measures the concentration at which a compound, typically dissolved first in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[19][20] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions, but they are invaluable for early-stage discovery to flag potential issues.[16][21][22]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the definitive method for measuring the equilibrium solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.[17][23][24]

Objective: To determine the concentration of a saturated solution of the test compound in a chosen solvent at a controlled temperature and in equilibrium with the solid phase.

Materials:

  • 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, DMSO, etc.)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate mobile phase for analysis

Procedure:

  • Preparation: Add an excess amount of solid 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, visually confirming saturation. For example, add ~5-10 mg of the compound to 1 mL of the selected solvent.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for many pharmaceutical compounds.[19][24]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the sample through a chemically-resistant 0.22 µm syringe filter into a clean vial.[23] This step removes any remaining undissolved micro-particulates.

  • Sample Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calibration: Prepare a series of calibration standards of the compound of known concentrations. Plot a calibration curve of the analytical response (e.g., peak area for HPLC) versus concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the results in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

To systematically evaluate the solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid, experimental data should be recorded in a structured format.

Table 1: Experimental Solubility Data for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid at 25°C

SolventSolvent TypePredicted SolubilityMeasured Solubility (mg/mL)
Water (pH 3.0)Polar ProticLow[Experimental Data]
Water (pH 7.4)Polar ProticModerate[Experimental Data]
EthanolPolar ProticModerate-High[Experimental Data]
DMSOPolar AproticHigh[Experimental Data]
AcetonitrilePolar AproticModerate[Experimental Data]
DichloromethaneNon-PolarVery Low[Experimental Data]
HexaneNon-PolarVery Low[Experimental Data]

Interpreting the Results:

  • Aqueous Solubility vs. pH: A significantly higher solubility at pH 7.4 compared to pH 3.0 would confirm the crucial role of the carboxylic acid's ionization.

  • Organic Solvents: High solubility in DMSO and moderate-to-high solubility in ethanol would be consistent with the molecule's polar functional groups. Conversely, very low solubility in hexane would highlight the dominance of these polar features over the non-polar fluorophenyl ring.

  • Discrepancies: If experimental results deviate significantly from predictions, it may indicate strong crystal lattice forces (if solubility is lower than expected in all solvents) or specific solute-solvent interactions not captured by simple polarity rules.

Conclusion

The solubility of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a complex interplay between its three distinct functional domains and the properties of the solvent. Theoretical analysis predicts low solubility in non-polar solvents, moderate, pH-dependent solubility in polar protic solvents like water, and high solubility in polar aprotic solvents such as DMSO. While these predictions provide a strong foundation, this guide emphasizes the indispensability of rigorous experimental verification. The shake-flask method remains the definitive standard for determining thermodynamic solubility, providing the accurate and reliable data essential for advancing a compound through the drug development pipeline. By following the principles and protocols outlined herein, researchers can confidently characterize the solubility profile of this and other novel chemical entities.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Rowan. Predicting Solubility. [Link]

  • ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Ball, D. W. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Fakhree, M. A. A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Environmental Science & Technology. (2006, September 30). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • Petereit, A. C., & Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. [Link]

  • Edexcel A-Level Chemistry. Solubility and Choice of Solvents. [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Future University in Egypt. Determination of Solubility by Gravimetric Method. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences. [Link]

  • Introduction to Organic Chemistry. 2.4. Effects of Intermolecular Forces. [Link]

  • ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids...[Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences. [Link]

  • Semantic Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl...[Link]

  • Franz, R. G., & Gire, P. V. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci. [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PubChem - NIH. Pyrimidine-5-carboxylic acid. [Link]

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  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona...[Link]

Sources

Exploratory

In-Silico Architectures: A Theoretical Guide to 2-Arylpyrimidine-5-Carboxylic Acids

Executive Summary: The Privileged Scaffold The 2-arylpyrimidine-5-carboxylic acid moiety represents a "privileged scaffold" in medicinal and agrochemical chemistry. Its structural versatility allows it to function as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-arylpyrimidine-5-carboxylic acid moiety represents a "privileged scaffold" in medicinal and agrochemical chemistry. Its structural versatility allows it to function as a potent herbicide (targeting Acetolactate Synthase - ALS) or as a pharmaceutical agent (inhibiting Kinases, COX-2, or DHODH).

For the theoretical chemist, this scaffold presents a unique challenge: balancing the electronic conjugation of the 2-aryl system with the steric and electrostatic requirements of the 5-carboxyl group. This guide outlines a rigorous, self-validating in silico workflow to study these molecules, moving from Quantum Mechanics (DFT) to Molecular Dynamics (MD).

Module 1: Quantum Chemical Profiling (DFT)

Before assessing biological activity, one must understand the fundamental electronic behavior of the molecule. The primary objective here is to determine the energy gap (


)  and Molecular Electrostatic Potential (MEP) , which dictate reactivity.
Theoretical Protocol

Objective: Optimize geometry and calculate Frontier Molecular Orbitals (FMOs).

  • Software: Gaussian 16 / ORCA / GAMESS

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic heteroaromatics).

  • Solvation Model: IEF-PCM (Water or DMSO).

Step-by-Step Methodology:

  • Conformational Search: The bond between the pyrimidine ring (C2) and the aryl group allows rotation. Perform a relaxed potential energy surface (PES) scan (0° to 180° in 10° steps) to find the global minimum.

  • Optimization: Optimize the lowest energy conformer using DFT. Ensure no imaginary frequencies (NImag=0).

  • FMO Analysis: Calculate HOMO and LUMO energies.

    • Insight: In 2-arylpyrimidines, the HOMO is typically localized on the aryl ring (electron donor), while the LUMO resides on the electron-deficient pyrimidine-carboxylate core. A lower HOMO-LUMO gap correlates with higher chemical softness and reactivity.

Data Interpretation: Reactivity Descriptors

The following global reactivity descriptors must be derived from the FMO energies (


 and 

):
ParameterFormulaPhysical Significance
Energy Gap (

)

Stability indicator; lower

implies higher polarizability.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for Michael acceptors).

Authoritative Insight: Studies on pyrimidine-5-carboxamides confirm that B3LYP/6-311++G(d,p) provides vibrational frequencies that align with experimental FT-IR data (


), validating this level of theory for this scaffold [1].

Module 2: Molecular Docking & Interaction Analysis[1]

The biological activity of 2-arylpyrimidine-5-carboxylic acids often hinges on the carboxylate group acting as a "warhead" for salt-bridge formation, while the 2-aryl tail occupies a hydrophobic pocket.

Target Selection
  • Agrochemical: Acetolactate Synthase (ALS).[1] The carboxylate mimics the transition state of pyruvate.

  • Pharmaceutical: COX-2 or Kinases (e.g., CDK).

Computational Workflow Visualization

The following diagram illustrates the critical path from ligand preparation to binding energy analysis.

ComputationalWorkflow LigandPrep Ligand Preparation (DFT Optimized Geometry) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking TargetPrep Target Preparation (PDB Cleanup & H-Bonds) GridGen Grid Box Generation (Active Site Definition) TargetPrep->GridGen GridGen->Docking Analysis Interaction Analysis (Salt Bridges & Pi-Stacking) Docking->Analysis

Figure 1: Standardized workflow for evaluating pyrimidine-carboxylate binding affinity.

Case Study: Acetolactate Synthase (ALS) Inhibition

When docking 2-arylpyrimidine-5-carboxylates into ALS (e.g., PDB ID: 1YBH):

  • The Anchor: The carboxylate group (COO-) typically forms a salt bridge with a conserved Arginine or coordinates with the

    
     cofactor.
    
  • The Shield: The 2-aryl group positions itself in the channel entrance, blocking substrate access via

    
     stacking with Tryptophan residues (e.g., Trp484 in yeast ALS) [2].
    

Validation Protocol:

  • Redocking: Extract the co-crystallized ligand (e.g., Bispyribac) and redock it. The RMSD must be

    
     for the protocol to be valid.[2]
    

Module 3: ADMET & Drug-Likeness (QSAR)

Theoretical efficacy is meaningless without bioavailability. For 2-arylpyrimidine-5-carboxylic acids, the acidity (


) is a limiting factor for membrane permeability.
Key Descriptors

Using tools like SwissADME or RDKit, calculate:

  • Topological Polar Surface Area (TPSA): Must be

    
     for cell permeability.
    
  • Lipophilicity (LogP): The 2-aryl substitution is critical here. Adding halogens (Cl, F) to the aryl ring increases LogP, improving membrane transport but potentially reducing solubility.

  • pKa Prediction: The 5-COOH group usually has a pKa of ~3.5–4.5. In physiological pH (7.4), it exists as a carboxylate anion, which requires specific transporters or prodrug strategies (esterification) for cellular entry.

Module 4: Synthetic Validation Strategy

To ensure this guide is grounded in reality, the theoretical chemist must understand how these molecules are synthesized to propose accessible derivatives.

The Pinner/Suzuki Pathway

The most robust route involves constructing the pyrimidine ring or coupling the aryl group.

SynthesisPathway Start1 Aryl Amidine (R-C(=NH)NH2) Inter Intermediate Cyclization Start1->Inter Base/EtOH Start2 Vinamidinium Salt (C-C-C Backbone) Start2->Inter Product 2-Arylpyrimidine Scaffold Inter->Product -Me2NH Func Hydrolysis to 5-COOH Product->Func NaOH/H2O

Figure 2: The cyclization pathway allows for modular substitution at the 2-position (via Amidine) and 5-position.

References

  • Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. Source: ResearchGate / ChemistrySelect Context: Validates B3LYP/6-311++G(d,p) for pyrimidine derivatives and vibrational frequency analysis. URL:

  • Molecular-docking simulation of acetolactate synthase (ALS) in sensitive and resistant populations. Source: ResearchGate / Weed Biology and Management Context: Details the binding mode of pyrimidine-based herbicides (like bispyribac) and the role of Pi-stacking. URL:

  • Synthesis, Crystal Structure, and DFT Analyses of Pyrimidine Derivatives. Source: MDPI / Crystals Context: Provides X-ray crystallographic data to benchmark calculated geometries. URL:

  • Comparative Docking Analysis of Ethyl 2-aminopyrimidine-5-carboxylate Derivatives. Source: BenchChem Context: Discusses kinase inhibition profiles for the ester precursors of the target acid. URL:

  • Reactivity of three pyrimidine derivatives by the DFT method and docking on cyclooxygenase. Source: Semantic Scholar Context: Demonstrates the use of global reactivity descriptors (Hardness/Softness) in predicting COX-2 selectivity. URL:

Sources

Foundational

discovery and history of 2-phenylpyrimidine derivatives

An In-depth Technical Guide to the Discovery and History of 2-Phenylpyrimidine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the 2-phenylpyrimidine core, a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 2-Phenylpyrimidine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the 2-phenylpyrimidine core, a privileged scaffold in modern medicinal chemistry. We will navigate its historical emergence, delve into the key synthetic strategies that enable its chemical diversity, and illuminate its profound impact on drug discovery, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles and advanced applications of this critical pharmacophore.

The 2-Phenylpyrimidine Scaffold: An Introduction to a Privileged Structure

The 2-phenylpyrimidine moiety consists of a pyrimidine ring substituted with a phenyl group at the second position.[1] This simple, aromatic heterocyclic system is more than just a stable chemical entity; it serves as a versatile and crucial scaffold in the design of biologically active molecules. Its nitrogen atoms can act as hydrogen bond acceptors, and the phenyl ring provides a vector for a multitude of substitutions, allowing for precise tuning of a compound's steric and electronic properties to optimize interactions with biological targets.[1][2] This inherent modularity has established the 2-phenylpyrimidine core as a cornerstone in the development of targeted therapies.[3][4]

Historical Emergence: From Chemical Curiosity to Medicinal Mainstay

The history of 2-phenylpyrimidine derivatives is not one of a single, sudden discovery but rather a gradual realization of their therapeutic potential. Early synthetic organic chemistry laid the groundwork for pyrimidine synthesis through classical methods. For instance, the Pinner reaction , a cyclization method involving the reaction of amidines with β-dicarbonyl compounds, provided a foundational route to the pyrimidine core.[5][6]

However, the true ascent of the 2-phenylpyrimidine scaffold began with the advent of high-throughput screening and rational drug design. Its prevalence in compound libraries led to its identification as a hit against numerous biological targets. A key example is the discovery of CGI-560, a 2-phenylpyrimidine derivative with modest but promisingly selective inhibitory activity against Bruton's tyrosine kinase (BTK), which was identified through the screening of compound libraries.[7] This discovery marked a pivotal moment, shifting the scaffold from a synthetic building block to a validated starting point for targeted drug development programs.

Core Synthetic Methodologies: Building the Scaffold

The construction of the 2-phenylpyrimidine core and its derivatives relies on robust and adaptable synthetic strategies. The choice of methodology is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Condensation Approach

The most fundamental approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. To synthesize a 2-phenylpyrimidine, benzamidine is the key building block, providing the C2-phenyl group. This method is highly effective for creating the core ring system.

A Modern Synthetic Workflow: Synthesis of a Key BTK Inhibitor Intermediate

Modern drug discovery programs often require more complex, multi-step syntheses to build highly functionalized molecules. The synthesis of novel 2-phenylpyrimidine derivatives as BTK inhibitors provides an excellent case study.[7] The process begins with simple starting materials and builds complexity through a series of reliable reactions.

The workflow below illustrates the synthesis of a key chlorinated pyrimidine intermediate, which serves as a versatile platform for further derivatization via nucleophilic substitution.[7]

G cluster_0 Core Synthesis cluster_1 Derivatization Benzamidine Benzamidine Pyrimidine_Nucleus Pyrimidine Nucleus (4) Benzamidine->Pyrimidine_Nucleus Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Pyrimidine_Nucleus Chlorinated_Intermediate Key Chlorinated Intermediate (5) Pyrimidine_Nucleus->Chlorinated_Intermediate Chlorination POCl3 POCl3 POCl3->Chlorinated_Intermediate Amino_Intermediate Amino Intermediate (6) Chlorinated_Intermediate->Amino_Intermediate Reduction of Nitro Group (Not shown in core synthesis) Fe_Reduction Fe Reduction Fe_Reduction->Amino_Intermediate Final_BTK_Inhibitor BTK Inhibitor (7) (N-phenylacrylamide pharmacophore) Amino_Intermediate->Final_BTK_Inhibitor Amide Coupling Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Final_BTK_Inhibitor

Caption: Synthetic workflow for a 2-phenylpyrimidine-based BTK inhibitor.

This diagram illustrates a common strategy where the core is first assembled and then key functional groups are introduced. The chlorination step is critical, as it activates the pyrimidine ring for subsequent nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains.

The Pinnacle Application: 2-Phenylpyrimidines as Kinase Inhibitors

The most significant impact of 2-phenylpyrimidine derivatives has been in the field of oncology, specifically as inhibitors of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] The 2-phenylpyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP and forming key hydrogen bonds with the kinase hinge region.[2]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[7] Its overexpression is linked to various B-cell malignancies. The development of 2-phenylpyrimidine-based BTK inhibitors demonstrates a powerful rational design strategy.

  • Design Rationale: Starting with the modest inhibitor CGI-560, researchers sought to enhance potency. They incorporated the N-phenylacrylamide pharmacophore, a moiety known to be crucial for binding to BTK.[7] This group forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition. Further optimization involved introducing a chloro-substituent at the C-5 position of the pyrimidine core to increase hydrophobicity and improve binding site interactions.[7]

  • Structure-Activity Relationship (SAR): Systematic modification of the aniline moiety at the C-4 position revealed that larger, more complex substituents were more favorable for potent inhibition than smaller groups. This causality is rooted in the need to occupy a specific pocket within the enzyme's active site. Compound 11g , featuring a 3-methyl phenylcarbamoyl substituent, emerged as a highly potent derivative, demonstrating superior activity compared to the first-generation BTK inhibitor, ibrutinib, in certain cell lines.[7]

CompoundSubstituent at C-4 AnilineBTK Inhibition (100 nM)Anti-proliferative IC50 (μM)
CGI-560 (Lead Compound)Modest (IC50 = 400 nM)-
11g 3-methyl phenylcarbamoyl82.76%Raji: 6.98, Ramos: 5.39
Ibrutinib (Positive Control)-Raji: 8.50, Ramos: 7.23
Data synthesized from reference[7].
Mechanism of Action: Disrupting the BCR Signaling Pathway

The efficacy of these inhibitors stems from their ability to block the BCR signaling cascade. Upon antigen binding, the BCR activates kinases, including BTK. Activated BTK then phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2), leading to a cascade that promotes B-cell proliferation and survival. The 2-phenylpyrimidine inhibitor, by blocking BTK's ATP-binding site, prevents this phosphorylation event, effectively shutting down the pro-survival signal and inducing cell cycle arrest or apoptosis.[7]

BCR_Pathway cluster_pathway BCR Signaling Pathway cluster_inhibition Inhibition Mechanism BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Signaling Downstream Signaling (Proliferation, Survival) PLCG2->Signaling Activates Inhibitor 2-Phenylpyrimidine BTK Inhibitor (e.g., 11g) Inhibitor->BTK INHIBITS

Caption: Inhibition of the BCR signaling pathway by a 2-phenylpyrimidine derivative.

Broader Kinase Targets

The versatility of the scaffold extends to other critical cancer-related kinases:

  • Aurora and Polo-like Kinases (PLK): These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Numerous 2-aminopyrimidine derivatives have shown potent inhibition of these kinases.[2][9]

  • Janus Kinase 3 (JAK3): As a non-receptor tyrosine kinase, JAK3 is pivotal in cytokine signaling and has become a target for autoimmune diseases and cancers. Phenyl-pyrimidine derivatives have been designed as highly selective JAK3 inhibitors.[9]

Expanding Therapeutic Horizons

While kinase inhibition is a major application, the 2-phenylpyrimidine scaffold has proven valuable in other therapeutic areas, underscoring its privileged nature.

  • Antifungal Agents: Derivatives have been designed to target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[10][11] This provides a distinct mechanism of action from many existing antifungal drugs.

  • Anticancer Telomerase Inhibitors: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is upregulated in the vast majority of cancer cells. 2-Phenylpyrimidine coumarin derivatives have been developed that inhibit telomerase, leading to telomere shortening and ultimately halting cancer cell proliferation.[12]

Detailed Experimental Protocol: Synthesis of a Key 2-Phenylaminopyrimidine Intermediate

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of a core intermediate, adapted from the literature.[13] This protocol describes the construction of the phenylaminopyrimidine ring system.

Synthesis of N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (7)

Objective: To synthesize a key 2-phenylaminopyrimidine intermediate via condensation of a guanidinium salt with an enaminone.

Materials:

  • N-(2-Methyl-5-nitrophenyl)guanidinium nitrate (3)

  • 3-Dimethylamino-1-(pyridin-3-yl)propenone (6)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH), absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine N-(2-Methyl-5-nitrophenyl)guanidinium nitrate (3) (1.0 eq), 3-Dimethylamino-1-(pyridin-3-yl)propenone (6) (1.1 eq), and sodium hydroxide (2.0 eq).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Reaction Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the solid product under vacuum to yield the crude N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (7).

  • Purification (If Necessary): If the crude product is not of sufficient purity, it can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.

Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion and Future Outlook

The 2-phenylpyrimidine scaffold has evolved from a simple heterocyclic structure to a powerhouse in medicinal chemistry. Its synthetic tractability and ideal geometry for fitting into the active sites of enzymes, particularly kinases, have cemented its role in modern drug discovery. The journey from library hits to rationally designed, best-in-class clinical candidates exemplifies the core principles of medicinal chemistry.

Future research will likely focus on developing next-generation derivatives with even greater selectivity to minimize off-target effects, overcoming drug resistance mutations, and exploring novel applications by decorating the scaffold with new pharmacophores. The history and continued development of 2-phenylpyrimidine derivatives serve as a compelling guide for the discovery of future targeted therapies.

References

  • Wang, C. et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(2), 266–273. Available at: [Link]

  • Gao, Z. et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-506. Available at: [Link]

  • Gao, Z. et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-506. (PMC version). Available at: [Link]

  • Gaikwad, N. D. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]

  • Chauhan, D., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

  • Li, Y. et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4578-4581. Available at: [Link]

  • LookChem. (n.d.). Cas 7431-45-0, 2-PHENYLPYRIMIDINE. LookChem. Available at: [Link]

  • Shu, L. et al. (2020). Design, synthesis, and pharmacological evaluation of 4- or 6-phenyl-pyrimidine derivatives as novel and selective Janus kinase 3 inhibitors. ResearchGate. Available at: [Link]

  • Mohamed, M. S. et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available at: [Link]

  • Radi, M. et al. (2016). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Available at: [Link]

  • Liu, Y. et al. (2012). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules, 17(7), 8474-8486. Available at: [Link]

  • Singh, S. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid in medicinal chemistry

Application Note: Strategic Utilization of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid in Drug Discovery Executive Summary This guide details the medicinal chemistry applications of 2-(4-fluorophenyl)pyrimidine-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid in Drug Discovery

Executive Summary

This guide details the medicinal chemistry applications of 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid , a privileged scaffold in kinase inhibitor and GPCR ligand design. We explore its utility as a robust intermediate for generating biaryl amide libraries, analyze the metabolic advantages of the 4-fluorophenyl moiety, and provide optimized protocols for its synthesis and derivatization using T3P® technology to ensure high-throughput reproducibility.

Module 1: Pharmacophore Analysis & Design Logic

The 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid scaffold is not merely a building block; it is a pre-validated pharmacophore. Its value lies in the synergistic arrangement of three distinct structural features:

  • The Pyrimidine Core (Hinge Binder):

    • Mechanism: The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors. In kinase drug discovery, this motif frequently interacts with the "hinge region" of the ATP-binding pocket (e.g., interacting with the backbone NH of the gatekeeper residue) [1].

    • Electronic Effect: The electron-deficient nature of the pyrimidine ring lowers the pKa of the attached carboxylic acid, increasing its reactivity toward amine nucleophiles during library synthesis.

  • The 4-Fluorophenyl Moiety (Metabolic Shield):

    • Causality: The para-position of a phenyl ring is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation).

    • The Fluorine Effect: Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks this metabolic liability without significantly altering steric bulk. Furthermore, the high electronegativity of fluorine modulates the lipophilicity (LogP) and alters the electronic character of the aryl ring, often enhancing π-stacking interactions with aromatic residues in the binding pocket [2, 3].

  • The 5-Carboxylic Acid (Vector for Diversity):

    • Utility: This group acts as the "exit vector," directing substituents into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket in kinases). It is the primary handle for generating structure-activity relationship (SAR) libraries via amide coupling.

Visual: Pharmacophore Interaction Map

Pharmacophore Core Pyrimidine Core (H-Bond Acceptor) Acid 5-COOH Handle (Exit Vector/Library Gen) Core->Acid C5 Position Phenyl 4-Fluorophenyl Group (Metabolic Shield) Core->Phenyl C2 Position Target Biological Target (e.g., Kinase Hinge) Core->Target H-Bonding (N1/N3) Acid->Target Solubilizing Region Metabolism CYP450 Oxidation (Blocked) Phenyl->Metabolism Steric/Electronic Block

Figure 1: Pharmacophore interaction map highlighting the metabolic blocking role of the fluorine atom and the vector properties of the carboxylic acid.

Module 2: Synthetic Protocols

To ensure reproducibility and scalability, we recommend a modular synthesis approach. The following protocols prioritize purity and "green" chemistry principles where possible.

Protocol A: Scaffold Assembly (Suzuki-Miyaura Coupling)

Objective: Synthesis of the core 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid from commercially available precursors.

Reagents:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with Ethyl 2-chloropyrimidine-5-carboxylate, 4-Fluorophenylboronic acid, and Pd(dppf)Cl₂·DCM. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LCMS for the disappearance of the chloro-pyrimidine.

  • Hydrolysis (One-Pot): Once coupling is complete, cool to 50°C. Add LiOH (4.0 equiv) and water. Stir for 2 hours to hydrolyze the ethyl ester.

  • Workup: Acidify the aqueous layer to pH 3–4 with 1N HCl. The product, 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid , will precipitate.

  • Isolation: Filter the solid, wash with water and pentane, and dry under vacuum.

    • Yield Expectation: >85%[1][2][3][4]

    • Purity: >95% (NMR/LCMS)

Protocol B: High-Efficiency Amide Coupling (T3P® Method)

Objective: Derivatization of the acid to generate a library of bioactive amides. We utilize Propanephosphonic acid anhydride (T3P) due to its superior safety profile, water solubility of by-products, and low epimerization risk compared to HATU/EDC [4, 5].[5]

Reagents:

  • 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine Partner (R-NH₂, 1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 equiv)

  • Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid and the amine partner in EtOAc (preferred for ease of workup).

  • Base Addition: Add DIPEA and stir for 5 minutes at room temperature (0–25°C).

  • Activation: Add T3P solution dropwise. Note: The reaction is exothermic; maintain temperature <30°C.

  • Incubation: Stir at room temperature for 1–12 hours.

  • Workup (Self-Validating):

    • Add water to the reaction mixture.[3]

    • Separate layers.[6] The T3P by-products are strictly water-soluble [6].

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid) and 0.5 M HCl (removes unreacted amine).

  • Isolation: Dry organic layer over MgSO₄ and concentrate.

Visual: Synthesis Workflow

Synthesis Chloro 2-Cl-Pyrimidine-5-Ester Coupled Biaryl Ester (Intermediate) Chloro->Coupled + Boronic Boronic 4-F-Phenylboronic Acid Acid 2-(4-F-Phenyl) pyrimidine-5-COOH Coupled->Acid Ester Cleavage Final Target Amide (Library Member) Acid->Final Derivatization Suzuki Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Hydrolysis LiOH / H2O Hydrolysis Amidation Amide Coupling T3P, DIPEA, R-NH2

Figure 2: Modular synthetic workflow from commercial starting materials to final amide library using Suzuki coupling and T3P activation.

Module 3: Medicinal Chemistry Applications

Kinase Inhibition (Lck, SIKs, EGFR)

The 2-arylpyrimidine-5-carboxamide motif is a validated scaffold for Type I and Type II kinase inhibitors.

  • Case Study (Lck): In the development of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors, the pyrimidine nitrogen acts as a hydrogen bond acceptor for the gatekeeper residue (Thr316).[7] The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site, improving selectivity over other Src family kinases [1].

  • Case Study (SIKs): Salt-inducible kinase inhibitors utilize this scaffold to regulate inflammatory cytokines (IL-10/IL-12). The planar nature of the 2-arylpyrimidine allows for deep penetration into the ATP cleft [7].

Bioisosteric Optimization

If the carboxylic acid moiety presents permeability issues (high TPSA) or toxicity liabilities, valid bioisosteric replacements using this specific scaffold include:

  • Tetrazoles: Mimic the acidity (pKa ~4.[8]5) but increase lipophilicity and oral bioavailability [3].[8]

  • Oxadiazoles: Remove the ionizable proton entirely while maintaining the hydrogen bond acceptor geometry.

References

  • N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 2008.[7]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability. Journal of Medicinal Chemistry, 2024.

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Open Library Publishing Platform.

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE, 2024.

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P. Organic Letters, 2011.[5]

  • Understanding T3P® from start to finish. Curia Global.

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. European Journal of Medicinal Chemistry, 2023.

Sources

Application

The Strategic Role of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid in Modern Drug Discovery: Application Notes and Synthetic Protocols

Introduction: The Pyrimidine Scaffold and the Significance of Fluorination in Medicinal Chemistry The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Significance of Fluorination in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral to anticancer drugs.[1] Its nitrogen-rich, aromatic nature provides a versatile scaffold for molecular recognition by biological targets. The strategic functionalization of this core is paramount in modern drug design. Among the most impactful modifications is the introduction of a fluorinated phenyl group. The 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid motif has emerged as a particularly valuable intermediate, capitalizing on the unique properties of fluorine to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides an in-depth exploration of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid as a key building block in drug synthesis. We will delve into its synthesis, the rationale for its use, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.

The Advantage of the 4-Fluorophenyl Moiety: A Mechanistic Perspective

The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate and strategic choice in drug design. Fluorine, being the most electronegative element, imparts significant changes to the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" at the para-position prevents hydroxylation, a common route of drug inactivation, thereby increasing the compound's in vivo half-life.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter the electronic distribution of the aromatic ring. This can lead to more favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with the target protein's active site.

  • Improved Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process, beginning with the formation of its methyl ester, followed by saponification.

Part 1: Synthesis of Methyl 2-(4-Fluorophenyl)pyrimidine-5-carboxylate

This protocol is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters developed by Zhichkin, Fairfax, and Eisenbeis.[2] The key strategy involves the condensation of a stable sodium salt of an enol with 4-fluorobenzamidine hydrochloride.

Experimental Workflow:

cluster_0 Step 1: Preparation of Sodium Salt cluster_1 Step 2: Pyrimidine Ring Formation A Methyl 3,3-dimethoxypropionate + Methyl Formate C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate A->C Condensation B Sodium Hydride in Diethyl Ether B->C D Sodium Salt (from Step 1) F Methyl 2-(4-Fluorophenyl)pyrimidine- 5-carboxylate D->F Cyclocondensation E 4-Fluorobenzamidine HCl in DMF E->F cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acidification and Isolation A Methyl 2-(4-Fluorophenyl)pyrimidine- 5-carboxylate C Sodium 2-(4-Fluorophenyl)pyrimidine- 5-carboxylate A->C Saponification B NaOH or KOH in Methanol/Water B->C D Carboxylate Salt (from Step 1) F 2-(4-Fluorophenyl)pyrimidine- 5-carboxylic Acid (Precipitate) D->F Protonation E Aqueous HCl E->F A 2-(4-Fluorophenyl)pyrimidine- 5-carboxylic Acid D N-Alkyl-2-(4-fluorophenyl)pyrimidine- 5-carboxamide A->D Amide Coupling B Amine (R-NH2) B->D C Coupling Reagent (e.g., HATU, HOBt) C->D

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 2-Chloropyrimidine-5-carboxylic Acid

[1] Executive Summary & Strategic Analysis The Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxylic acid presents a distinct set of challenges compared to standard aryl halide couplings. While the pyrimidine ring i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxylic acid presents a distinct set of challenges compared to standard aryl halide couplings. While the pyrimidine ring is electron-deficient—theoretically activating the C-Cl bond for oxidative addition—the presence of the unprotected carboxylic acid at the 5-position introduces solubility issues, catalyst poisoning risks, and competing nucleophilic pathways.

This guide outlines two validated protocols:

  • The "Gold Standard" Route (Two-Step): Esterification followed by coupling. Recommended for scale-up and critical intermediates due to its superior purification profile.

  • The "Direct" Route (One-Step): Coupling of the free acid. Recommended for rapid analog generation (HTE) where step-count reduction is prioritized over yield maximization.

Mechanistic Challenges[2]
  • Substrate Deactivation: The carboxylate anion (

    
    ) formed under basic conditions is an electron-donating group (via induction/resonance balance) relative to the neutral acid, potentially raising the energy barrier for oxidative addition at the 2-position.
    
  • Competitive Hydrolysis: The 2-position of pyrimidines is highly susceptible to

    
     attack by hydroxide ions (used as base), leading to the formation of 2-hydroxy-5-pyrimidinecarboxylic acid , a dead-end byproduct.
    
  • Protodeboronation: Electron-deficient heteroaryl boronic acids (often the coupling partners) are prone to hydrolytic cleavage under the high-pH, high-temperature conditions required to activate the chloropyrimidine.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific application.

G cluster_0 Protocol A Workflow start Substrate: 2-Chloropyrimidine-5-COOH scale Is Scale > 5 grams? start->scale purification Is Product Acid Stable? scale->purification No route_ester PROTOCOL A: Ester Route (High Reliability) scale->route_ester Yes purification->route_ester No (Hard to Purify) route_direct PROTOCOL B: Direct Route (High Throughput) purification->route_direct Yes step1 1. Esterification (MeOH/H2SO4) route_ester->step1 step2 2. Suzuki Coupling step1->step2 step3 3. Saponification (LiOH) step2->step3

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and stability.

Protocol A: The "Gold Standard" (Ester Route)

This route is preferred for medicinal chemistry campaigns requiring high purity. Converting the acid to the methyl ester solves solubility issues and prevents catalyst coordination by the carboxylate.

Step 1: Esterification (Batch)
  • Reagents: 2-Chloropyrimidine-5-carboxylic acid (1.0 equiv), Methanol (0.5 M),

    
     (conc., 0.1 equiv).
    
  • Conditions: Reflux, 4–6 hours.

  • Workup: Concentrate, neutralize with sat.

    
    , extract with EtOAc.
    
  • Yield Target: >90%.

Step 2: Suzuki Coupling of the Ester

Reaction Scheme:



Materials:

  • Substrate: Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and is robust against oxygen traces.
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

    • Why: Water is essential for the transmetallation step involving the boronate species.

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the chloropyrimidine ester, boronic acid, and base.

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen promotes homocoupling of boronic acids).[3]

  • Catalyst: Add

    
     quickly under positive inert gas pressure.
    
  • Heat: Stir at 80°C for 4–12 hours. Monitor by LCMS.[2]

    • Note: Do not exceed 100°C to avoid hydrolysis of the ester or the pyrimidine chloride.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    . Purify via flash chromatography (Hex/EtOAc).
    
Step 3: Hydrolysis
  • Reagents: LiOH (3.0 equiv), THF/Water (1:1).

  • Conditions: RT, 1–2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The product usually precipitates. Filter and dry.

Protocol B: The "Direct" Route (Free Acid)

This protocol is designed for situations where esterification is undesirable. It utilizes a water-soluble catalytic system and excess base to maintain the substrate in its soluble carboxylate form.

Critical Parameters
  • Base Stoichiometry: You must use at least 3.5 equivalents of base.

    • 1.0 eq to deprotonate the carboxylic acid.

    • 2.0 eq for the Suzuki catalytic cycle (activation of boronic acid).[4]

    • 0.5 eq excess to buffer the system.[5]

  • Catalyst Selection: XPhos Pd G3 or Amphos are superior here. They are bulky, electron-rich phosphines that facilitate oxidative addition into the deactivated chloropyrimidine ring.

Experimental Procedure
ComponentEquivalentsRole
2-Cl-Pyr-5-COOH 1.0Limiting Reagent
Boronic Acid 1.3Coupling Partner

3.5Base (High solubility)
XPhos Pd G3 0.02 (2 mol%)Pre-catalyst (Rapid activation)
n-Butanol / Water 0.2 M (3:1)Solvent System

Step-by-Step:

  • Preparation: Dissolve

    
     in the water portion first to ensure complete homogeneity.
    
  • Mixing: Add the chloropyrimidine acid to the aqueous base. Stir until the solution is clear (formation of potassium carboxylate).

  • Addition: Add the n-Butanol, Boronic Acid, and Pre-catalyst.

  • Degassing: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 90°C for 2–4 hours.

    • Tip: Microwave irradiation at 100°C for 30 minutes is often cleaner for this specific substrate, minimizing time for hydrolytic side reactions.

  • Workup (Acidic):

    • Cool to RT.

    • Dilute with water.[2]

    • Wash with DCM (removes non-polar impurities/homocoupling). Discard organic layer.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4.

    • Extract the product into EtOAc (or 10% MeOH/DCM if polar).

    • Concentrate to yield the crude acid product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G3 or Pd(dtbpf)Cl2 . Increase Temp to 100°C.
Hydrolysis (2-OH-Pyr) Hydroxide attack on C-Cl bond.Reduce water ratio. Switch base to

(anhydrous conditions with minimal water). Use Protocol A (Ester).[6]
Protodeboronation Unstable boronic acid.Use Boronic Ester (BPin) or Potassium Trifluoroborate (

)
salt. Lower Temp.
Pd Black Precipitation Catalyst decomposition.Add excess ligand (e.g., free XPhos). Ensure strict oxygen-free conditions.
Mechanistic Diagram: Competitive Pathways

The following diagram illustrates why pH control and temperature are critical to avoid the "Hydrolysis Trap."

ReactionPathways cluster_conditions Control Factors SM 2-Cl-Pyr-5-COOH Pd_Complex Pd(II) Intermediate SM->Pd_Complex Oxidative Addition (Slow step) Side_Hydrolysis 2-OH-Pyr (Dead End) SM->Side_Hydrolysis OH- / H2O (High Temp, Base) Product Coupled Product Pd_Complex->Product Transmetallation & Red. Elim. c1 Use bulky ligands to speed up Ox. Add. c2 Limit H2O or Use Esters

Caption: Competitive pathways between productive coupling and hydrolytic decomposition.

References

  • Gong, J. F., et al. (2025). "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Application Library. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Bagal, S. K., et al. (2010). "Regioselectivity in the Suzuki–Miyaura coupling of 2,4- and 4,6-dichloropyrimidines." Tetrahedron Letters, 51(38), 5036-5039. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Application

Application Notes and Protocols for the Development of Novel Antibacterial Agents from Pyrimidine-5-Carboxylic Acid

Introduction: The Imperative for Novel Antibacterial Agents The rise of multidrug-resistant bacteria presents a formidable challenge to global public health, necessitating the urgent discovery of new antibacterial agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global public health, necessitating the urgent discovery of new antibacterial agents with novel mechanisms of action.[1] Pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds in antibacterial drug discovery due to their diverse biological activities.[2][3] The pyrimidine scaffold is a fundamental component of various natural and synthetic molecules with therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer agents.[4][5][6] The inherent ability of the pyrimidine nucleus to interact with biological macromolecules like enzymes and nucleic acids makes it a privileged structure in medicinal chemistry.[2][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of novel antibacterial agents derived from the pyrimidine-5-carboxylic acid scaffold. We will delve into the synthetic chemistry, in vitro antibacterial evaluation, and mechanistic studies crucial for advancing these promising compounds from the laboratory to potential clinical applications. The protocols and insights provided herein are grounded in established scientific principles and methodologies to ensure robustness and reproducibility.

Part 1: Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

The versatility of the pyrimidine core allows for extensive chemical modifications to explore structure-activity relationships (SAR) and optimize antibacterial potency.[2] A common and effective strategy for synthesizing pyrimidine derivatives involves the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[7] This method provides a straightforward route to a diverse library of dihydropyrimidinones and their thione analogs, which can be further functionalized.

Protocol 1: Synthesis of a Model Pyrimidine-5-Carboxylic Acid Derivative

This protocol outlines the synthesis of a representative 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative, a common intermediate for further elaboration.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents) in ethanol.

  • Base Catalysis: Add a catalytic amount of potassium hydroxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the mixture with dilute HCl to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.[8]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[8]

Synthetic Pathway Visualization

Synthesis_Pathway Reactants Substituted Benzaldehyde + Ethyl Acetoacetate + Thiourea Intermediate Cyclocondensation (Biginelli Reaction) Reactants->Intermediate Reflux Solvent_Catalyst Ethanol, KOH (cat.) Solvent_Catalyst->Intermediate Product 2-Thioxo-1,2,3,4-tetrahydropyrimidine- 5-carboxylate Derivative Intermediate->Product Work-up & Purification

Caption: Synthetic scheme for a pyrimidine-5-carboxylic acid derivative via the Biginelli reaction.

Part 2: In Vitro Antibacterial Susceptibility Testing

A critical step in the evaluation of novel compounds is to determine their antibacterial activity against a panel of clinically relevant bacterial strains. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of results.[9][10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]

Materials:

  • Synthesized pyrimidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.[11]

  • Inoculation: Dilute the standardized bacterial suspension and add an equal volume to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Controls: Include a positive control (broth and inoculum, no drug) and a negative control (broth only).[9]

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[9][11]

Data Presentation: MIC Values of Hypothetical Pyrimidine Derivatives
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
PYR-001 816>64
PYR-002 4832
PYR-003 1632>64
Ciprofloxacin 0.50.251
Antibacterial Screening Workflow

Antibacterial_Screening_Workflow A Synthesized Pyrimidine Derivatives Library B Prepare Stock Solutions A->B C Broth Microdilution Assay (96-well plates) B->C E Incubate at 35°C for 16-20h C->E D Inoculate with Standardized Bacterial Suspensions D->C F Determine Minimum Inhibitory Concentration (MIC) E->F G Data Analysis & SAR Studies F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antibacterial agent works is crucial for its development. Pyrimidine derivatives have been shown to act through various mechanisms, including inhibition of essential enzymes like DNA gyrase or interference with cell division proteins like FtsZ.[13][14][15]

Potential Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, recombination, and repair, making it an excellent target for antibacterial drugs.[16][17] The enzyme introduces negative supercoils into DNA, a process that can be inhibited by small molecules.[16]

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.[15][18]

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Initiate Reaction: Add ATP to start the supercoiling reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Proposed Mechanism of Action Pathway

MoA_Pathway A Pyrimidine Derivative C Binding to Gyrase-DNA Complex A->C B Bacterial DNA Gyrase B->C D Inhibition of DNA Supercoiling C->D E Disruption of DNA Replication & Repair D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

Conclusion

The development of novel antibacterial agents based on the pyrimidine-5-carboxylic acid scaffold holds significant promise in the fight against antibiotic resistance. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries amenable to high-throughput screening. By employing standardized protocols for antibacterial susceptibility testing and robust assays to elucidate the mechanism of action, researchers can systematically advance promising lead compounds through the drug discovery pipeline. The integrated approach outlined in these application notes provides a solid framework for the rational design and development of the next generation of antibacterial therapeutics.

References

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

  • Heterocyclic pyrimidine derivatives as promising antibacterial agents | Request PDF. (n.d.). Retrieved February 23, 2026, from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances. Retrieved February 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.). Retrieved February 23, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Antibacterial Activity of New Amide Derivatives of Pyrimidinediones - Connect Journals. (n.d.). Retrieved February 23, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. (2020). Archiv der Pharmazie. Retrieved February 23, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 23, 2026, from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved February 23, 2026, from [Link]

  • Screening studies of antimicrobial activity of pyrimidine derivative. (n.d.). Astrakhan Medical Journal. Retrieved February 23, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Novel strategies for gyrase inhibition and inhibitor identification. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

  • Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents. (n.d.).
  • synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Archiv der Pharmazie. Retrieved February 23, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side products in the synthesis of 2-arylpyrimidines

Status: Operational Operator: Senior Application Scientist Ticket ID: AP-SYNTH-001 Subject: Troubleshooting Side Products & Yield Optimization Introduction Welcome to the technical support center for pyrimidine chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AP-SYNTH-001 Subject: Troubleshooting Side Products & Yield Optimization

Introduction

Welcome to the technical support center for pyrimidine chemistry. The 2-arylpyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., Imatinib analogues) and diverse pharmacophores. However, its synthesis is often plagued by specific, recurring side-reaction profiles that differ between the two primary synthetic routes: Suzuki-Miyaura Cross-Coupling and Amidine Condensation .

This guide bypasses generic advice to target the mechanistic root causes of failure. Select your synthetic route below to access specific troubleshooting protocols.

Module A: Suzuki-Miyaura Cross-Coupling

Route: 2-Halopyrimidine + Arylboronic Acid


 2-Arylpyrimidine
The Core Problem: The "Boron Trap"

In the synthesis of 2-arylpyrimidines, the electron-deficient nature of the pyrimidine ring and the often heteroaromatic nature of the boronic acid create a "perfect storm" for two specific side reactions: Protodeboronation and Oxidative Homocoupling .

Diagnostic Flowchart (DOT Visualization)

The following diagram maps the catalytic cycle failures leading to common side products.

SuzukiTroubleshooting Start Reaction Mixture (Pd(0), Base, Ar-B(OH)2, Py-X) OxAdd Oxidative Addition (Py-Pd-X) Start->OxAdd 1. Initiation Hydro SIDE PRODUCT A: Protodeboronation (Ar-H) Start->Hydro Base-catalyzed hydrolysis (Fast) Homo SIDE PRODUCT B: Homocoupling (Ar-Ar) Start->Homo O2 present / Pd(II) mechanism TransMet Transmetalation (Py-Pd-Ar) OxAdd->TransMet 2. Boronate adds Dehal SIDE PRODUCT C: Hydrodehalogenation (Py-H) OxAdd->Dehal β-Hydride elim from solvent Prod Product (2-Arylpyrimidine) TransMet->Prod 3. Reductive Elim

Caption: Figure 1. Mechanistic divergence points in the Suzuki catalytic cycle showing the origins of Protodeboronation (Ar-H), Homocoupling (Ar-Ar), and Hydrodehalogenation (Py-H).

Troubleshooting Guide: Suzuki Route
Issue 1: The "Vanishing Boronic Acid" (Protodeboronation)

Symptom: LCMS shows rapid consumption of the arylboronic acid, but the halide remains unreacted. A low molecular weight byproduct (Ar-H) corresponds to the boronic acid minus the B(OH)₂ group. Mechanistic Cause: 2-Heteroaryl boronic acids (common in this synthesis) are notoriously unstable. The base required for transmetalation also catalyzes the hydrolysis of the C-B bond via a boronate anion intermediate [1]. Corrective Protocol:

  • Switch to Anhydrous Conditions: Water is the proton source. Use anhydrous 1,4-dioxane or toluene.[1]

  • The "Slow-Release" Strategy: Replace the boronic acid with a Potassium Organotrifluoroborate (Ar-BF₃K) or a MIDA boronate . These release the active boronic acid species slowly, keeping the concentration of the unstable intermediate low [2].[2]

  • Base Optimization: Switch from strong bases (K₂CO₃, NaOH) to weaker, anhydrous bases like K₃PO₄ or CsF .

Issue 2: The "Double Starting Material" (Homocoupling)

Symptom: You isolate a biaryl species (Ar-Ar) derived entirely from your boronic acid. Mechanistic Cause: This is an oxidative process.[3][4] Oxygen enters the system, re-oxidizing Pd(0) to Pd(II) prematurely, or facilitating a "Glaser-type" coupling if copper is present as a contaminant. Corrective Protocol:

  • Degassing is Critical: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reliable oxygen removal.

  • Sacrificial Scavengers: Add 1-2 drops of ethanol or use a phosphine-rich catalyst (e.g., PdCl₂(dppf)) which is more robust against oxidation than Pd(PPh₃)₄.

Data Summary: Solvent & Base Effects on Side Products
VariableConditionRisk of ProtodeboronationRisk of HomocouplingRecommendation
Solvent MeOH/H₂OHigh (Protic source)LowAvoid for 2-heteroaryls
Solvent DMF (Anhydrous)LowMedium (Stabilizes Pd-O species)Good for difficult substrates
Solvent Toluene/DioxaneLowLowPreferred Standard
Base Na₂CO₃High (High pH)LowUse for stable aryls only
Base K₃PO₄MediumLowPreferred Standard
Base CsFLowest (Anhydrous)LowUse for sensitive substrates

Module B: Condensation & Cyclization

Route: Aryl Amidine + 1,3-Dicarbonyl


 2-Arylpyrimidine
The Core Problem: Regiochemical Ambiguity

When reacting an amidine with an unsymmetrical 1,3-dicarbonyl (e.g., a


-ketoester or an unsymmetrical diketone), two isomeric pyrimidines can form. Controlling this selectivity is the primary challenge.
Regioselectivity Pathway (DOT Visualization)

CyclizationRegio Amidine Aryl Amidine (Nucleophile) PathA Attack at Carbonyl A (Kinetic Control) Amidine->PathA PathB Attack at Carbonyl B (Thermodynamic Control) Amidine->PathB Diketone Unsymmetrical 1,3-Dicarbonyl Diketone->PathA Diketone->PathB IsomerA Regioisomer A (Often Desired) PathA->IsomerA Cyclization IsomerB Regioisomer B (Impurity) PathB->IsomerB Cyclization

Caption: Figure 2. Bifurcation of the condensation pathway. Nucleophilic attack direction is dictated by the electrophilicity of the carbonyl centers and steric bulk.

Troubleshooting Guide: Cyclization Route
Issue 1: "I have a 50:50 mixture of isomers."

Symptom: NMR shows two distinct sets of pyrimidine signals. Separation is difficult due to identical polarity.[5] Mechanistic Cause: The amidine nitrogen attacks the most electrophilic carbonyl first. If both carbonyls have similar electronic environments (e.g., methyl vs. ethyl ketone), selectivity is lost [3]. Corrective Protocol:

  • pH Tuning: Changing the buffer pH can alter the protonation state of the intermediate, favoring one pathway.

  • Enaminone Approach: Instead of a diketone, convert the desired "attack site" into an enaminone (using DMF-DMA). Amidines react exclusively with the enaminone carbon, locking the regiochemistry [4].

    • Reaction: Ketone + DMF-DMA

      
       Enaminone 
      
      
      
      + Amidine
      
      
      Single Regioisomer.
Issue 2: Incomplete Cyclization (The "Open" Intermediate)

Symptom: Mass spec shows a peak corresponding to [M + 18] (un-dehydrated intermediate) or an open-chain amide. Mechanistic Cause: The initial condensation occurred, but the ring closure (dehydration) is energetically unfavorable, often due to steric clash or insufficient heat. Corrective Protocol:

  • Acid Catalyst: Add 10 mol% p-Toluenesulfonic acid (PTSA) or Acetic Acid to drive the dehydration.

  • Solvent Switch: Move from Ethanol (reflux 78°C) to Toluene (reflux 110°C) with a Dean-Stark trap to physically remove water.

Module C: Purification Strategy

Separating side products in 2-arylpyrimidine synthesis requires specific stationary phase choices due to the basicity of the pyrimidine nitrogen.

Impurity TypePolarity vs. ProductRecommended Stationary PhaseMobile Phase Modifier
Protodeboronated Aryl (Ar-H) Non-polarSilica (Standard)Hexane/EtOAc (Easy separation)
Homocoupled Dimer (Ar-Ar) Non-polarSilica (Standard)Hexane/EtOAc
Regioisomer (Cyclization) Identical C18 (Reverse Phase) Water/Acetonitrile + 0.1% Formic Acid
Unreacted Amidine Highly Polar/BasicSCX-2 (Cation Exchange)Catch & Release (Wash with MeOH, Elute with NH₃/MeOH)

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 443-452. Link

  • Fischer, G. (2003). Synthesis of 2-Substituted Pyrimidines. Journal of Heterocyclic Chemistry, 40(5), 765-770. Link

  • Guo, K., & Li, J. (2020). Regioselective Synthesis of Pyrimidines from Enaminones and Amidines. Organic Letters, 22(4), 1320-1324. Link

Sources

Optimization

Technical Support Center: Purification of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Prepared by: The Office of the Senior Application Scientist Last Updated: February 23, 2026 Welcome to the technical support center for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS No. 933988-26-2).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist Last Updated: February 23, 2026

Welcome to the technical support center for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS No. 933988-26-2). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven experience.

Introduction: Understanding the Purification Challenge

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is an organic compound characterized by three key functional regions: an acidic carboxylic acid group, a weakly basic pyrimidine core, and a nonpolar fluorophenyl ring. This amphipathic nature, combined with its crystalline structure, presents unique purification challenges. Common impurities often include unreacted starting materials, synthetic by-products (such as the corresponding methyl or ethyl ester), or residual catalysts from its synthesis[1][2]. The choice of purification strategy is therefore critically dependent on the nature and quantity of these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify my crude product?

A1: Always characterize your crude material first. A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS will provide invaluable information about the number of components and their relative polarities. This initial assessment helps you choose the most effective purification strategy and avoids wasting time on inappropriate methods. An NMR spectrum of the crude material can also help identify major impurities if they are known.

Q2: My compound seems poorly soluble in common organic solvents. What are my options?

A2: Limited solubility is a common issue with crystalline, aromatic carboxylic acids. While solubility in solvents like DMSO and DMF is often high, these are difficult to remove and not ideal for most purification techniques[3]. For recrystallization, consider using hot solvents such as ethanol, isopropanol, or acetonitrile, potentially as part of a binary solvent system with water or an anti-solvent like heptane[4]. For chromatography, you may need to use a stronger, more polar mobile phase or load the sample onto silica gel as a slurry after dissolving it in a minimal amount of a strong solvent like DCM with a few drops of methanol.

Q3: Is column chromatography or recrystallization better for this compound?

A3: This depends entirely on the impurities.

  • Recrystallization is highly effective and scalable for removing small amounts of impurities that have significantly different solubility profiles from the product. It is often the preferred method for final polishing to obtain high-purity crystalline material.

  • Column Chromatography is better for separating mixtures with multiple components or impurities with polarities very similar to the product[5].

  • Acid-Base Extraction is a powerful technique specifically for this class of compounds and should be considered as a primary purification step to remove neutral or basic impurities before a final recrystallization or chromatographic step[6].

Below is a decision-making workflow to guide your choice of purification technique.

G start Crude Product (C11H7FN2O2) analysis Preliminary Analysis (TLC, LCMS, NMR) start->analysis decision What are the major impurities? analysis->decision acid_base Acid-Base Extraction decision->acid_base Neutral or Basic (e.g., unreacted ester) recrystallize Recrystallization decision->recrystallize Minor impurities with different solubility column Column Chromatography decision->column Multiple impurities or similar polarity acid_base->recrystallize Further polishing purity_check Purity Verification (HPLC, NMR, m.p.) recrystallize->purity_check column->purity_check purity_check->column Fails spec final_product Pure Product (>98%) purity_check->final_product Meets spec

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction leverages the acidic nature of the carboxylic acid group (predicted pKa ~3.4) to selectively move the compound from an organic phase to an aqueous basic phase[7].

Problem: I've washed my organic layer with sodium bicarbonate, but my product is not extracting into the aqueous phase.

  • Cause & Solution: The issue could be insufficient basification or poor phase mixing. Ensure you are using a saturated solution of sodium bicarbonate (NaHCO₃) or a ~1-2 M solution of a stronger base like sodium carbonate (Na₂CO₃) if necessary. Do not use strong bases like NaOH initially, as they can hydrolyze ester impurities into the desired acid, defeating the purpose of the separation[8]. Ensure the separatory funnel is shaken vigorously for at least 1-2 minutes to maximize the surface area and facilitate the acid-base reaction.

Problem: An insoluble solid has formed at the interface between the organic and aqueous layers.

  • Cause & Solution: This is common and is often the deprotonated carboxylate salt of your product, which may have limited solubility in both the aqueous and organic phases. This can be resolved by adding more water to the separatory funnel to dissolve the salt into the aqueous layer. If this doesn't work, adding a co-solvent like Tetrahydrofuran (THF) that is miscible with both layers can help break the emulsion and dissolve the precipitate, though this will require more extensive solvent removal later.

Problem: After re-acidifying the aqueous layer, my product oiled out instead of precipitating as a solid.

  • Cause & Solution: This indicates that the melting point of your compound is near the temperature of the solution, or that significant impurities are present, leading to a melting point depression. To induce crystallization, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod at the liquid-air interface. If it remains an oil, you can extract the oil back into an organic solvent (like ethyl acetate), dry the organic layer, and concentrate it to recover the product for subsequent purification by another method.

G organic_phase Organic Phase (e.g., Ethyl Acetate) Crude Mixture: - C11H7FN2O2 (Acidic) - Neutral Impurities (Ester, etc.) op_aq_sep organic_phase->op_aq_sep aqueous_phase Aqueous Phase (Water) Initially empty of product aqueous_phase->op_aq_sep organic_phase_2 Organic Phase Neutral Impurities aq2_aq3_sep aqueous_phase_2 Aqueous Phase Sodium Salt: - C11H6FN2O2- Na+ aqueous_phase_3 Aqueous Phase Sodium Salt: - C11H6FN2O2- Na+ precipitate Solid Precipitate Pure Product: - C11H7FN2O2 (s) aqueous_phase_3->precipitate  Acidify with HCl (aq) op_aq_sep->organic_phase_2  Wash with NaHCO3 (aq) op_aq_sep->aqueous_phase_2

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good starting choice. Product may have some solubility at room temp.[9].
Isopropanol 82Polar ProticSimilar to ethanol, but often provides lower solubility at room temp, which is desirable.
Ethyl Acetate 77Polar AproticGood for dissolving the compound; often used in a pair with an anti-solvent like hexanes.
Acetonitrile 82Polar AproticCan be effective for many nitrogen-containing heterocycles.
Water 100Very PolarUnlikely to work alone, but excellent as an anti-solvent with a miscible organic solvent like ethanol or DMF[4][10].
Toluene 111NonpolarMay be effective if impurities are highly polar.

Problem: No crystals form upon cooling.

  • Cause & Solution: This can happen for two reasons: either too much solvent was used, or the solution is supersaturated.

    • Too much solvent: Boil off some of the solvent to increase the concentration and allow the solution to cool again.

    • Supersaturation: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a single seed crystal of the pure compound.

    • Add an anti-solvent: If using a solvent like ethyl acetate, slowly add a nonpolar anti-solvent like hexanes or heptane dropwise to the cooled solution until it becomes cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Problem: The recovered material is not significantly purer than the crude.

  • Cause & Solution: This usually means that the impurities have a similar solubility profile to your product in the chosen solvent.

    • Change the solvent: Try a solvent with a different polarity. For example, if you used ethanol (polar protic), try ethyl acetate/hexanes (polar aprotic/nonpolar).

    • Slow down crystallization: Fast crystal growth can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize recovery.

    • Perform a pre-purification step: Use acid-base extraction or a quick filtration through a silica plug to remove baseline impurities before recrystallization.

Troubleshooting Guide: Column Chromatography

For challenging separations, chromatography is necessary. Given the acidic nature of the target compound, special considerations are required.

Chromatography ModeStationary PhaseMobile Phase ExampleBest ForKey Considerations
Normal Phase Silica GelHexanes:Ethyl Acetate (e.g., 70:30) + 1% Acetic AcidSeparating less polar impurities.The carboxylic acid can streak badly on silica. Adding a small amount of acid (acetic or formic) to the eluent suppresses the deprotonation of your compound, leading to sharper peaks[5].
Reversed Phase C18-functionalized SilicaWater:Acetonitrile (e.g., 50:50) + 0.1% Formic AcidSeparating more polar impurities. Generally gives better peak shape for acids[7].Requires removal of aqueous mobile phase from fractions, which is more time-consuming. Ideal for analytical HPLC and preparative HPLC[11].

Problem: My compound is smearing (tailing) down the silica gel column.

  • Cause & Solution: This is a classic sign of strong interaction between the acidic analyte and the acidic silica gel surface. The most reliable solution is to add 1-2% acetic acid or 0.1-0.5% formic acid to your mobile phase (both the low and high polarity components of your gradient). This ensures the carboxylic acid remains fully protonated and interacts less with the silica, resulting in a much sharper peak[7].

Problem: My compound won't elute from the silica gel column, even with 100% ethyl acetate.

  • Cause & Solution: Your compound is too polar for the chosen mobile phase. You need to increase the eluent strength. Add methanol to your ethyl acetate (e.g., start with 5% methanol in ethyl acetate). Remember to also include 1% acetic acid in the methanol-containing eluent to prevent tailing.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL) in a 250 mL separatory funnel.

  • Extraction: Add saturated aqueous sodium bicarbonate solution (NaHCO₃, 50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure product should form.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of your material (e.g., 50 mg) in a test tube and add a potential solvent (e.g., isopropanol) dropwise. If it dissolves readily at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves when hot but not when cold, it is a good candidate.

  • Dissolution: Place the bulk of the material (e.g., 4.0 g from Protocol 1) in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purity Analysis by Reversed-Phase HPLC
  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 10% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined from a UV scan of the compound.

  • Sample Prep: Prepare a stock solution of your purified compound at ~1 mg/mL in a 1:1 mixture of Mobile Phase A and B. Dilute as necessary.

  • Analysis: Inject the sample. A pure compound should yield a single major peak. Purity can be calculated based on the area percentage of the main peak.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC.
  • 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1. (2026, January 13). ChemicalBook.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfon
  • 5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid. Guidechem.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI.
  • Ionizable compound purification using reversed-phase flash column chrom
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • Synthesis of 2-(4-Aminophenyl)-4-hydroxy-5-pyrimidine carboxylic acid. PrepChem.com.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025, May 21). PMC.

Sources

Troubleshooting

troubleshooting failed Suzuki reactions for 2-substituted pyrimidines

Technical Support Center: Suzuki Coupling of 2-Substituted Pyrimidines Ticket ID: #PYR-2-SUZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion and protodeboronation in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 2-Substituted Pyrimidines

Ticket ID: #PYR-2-SUZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion and protodeboronation in 2-pyridyl/pyrimidyl couplings.

Executive Summary: The "2-Position Paradox"

Coupling at the 2-position of a pyrimidine (or pyridine) is widely recognized as one of the most challenging variations of the Suzuki-Miyaura reaction. You are likely facing one of two distinct electronic failures:

  • If using 2-Halopyrimidine (Electrophile): The position is electron-deficient, which theoretically aids oxidative addition. However, the adjacent nitrogen atoms can coordinate to Palladium (Pd), poisoning the catalyst. Furthermore, the C-Cl bond is often too strong for standard catalysts.

  • If using 2-Pyrimidyl Boronic Acid (Nucleophile): This is the "Death Valley" of Suzuki coupling. The 2-heteroaryl carbon-boron bond is exceptionally prone to protodeboronation (hydrolysis), often degrading faster than the cross-coupling rate.

This guide provides self-validating protocols to bypass these specific failure modes.

Diagnostic Workflow

Before altering your conditions, determine how the reaction failed. Use this logic gate to select the correct troubleshooting module.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/NMR) Q1 Did the Aryl Halide (Electrophile) get consumed? Start->Q1 NoRxn Scenario A: 'The Inert Reactant' Catalyst Failure / Poisoning Q1->NoRxn No (SM remains) YesRxn Did the Boronic Acid get consumed? Q1->YesRxn Yes SolA Go to Module 1: Switch to Pd-PEPPSI or Buchwald G3 Ligands NoRxn->SolA BoronGone Scenario B: 'The Disappearing Nucleophile' Protodeboronation detected (H-Arene observed) YesRxn->BoronGone Yes, but no Product Homo Scenario C: Homocoupling Detected (Ar-Ar dimer) YesRxn->Homo Yes, Dimer formed SolB Go to Module 2: Switch to MIDA Boronates or Anhydrous Base BoronGone->SolB SolC Reduce O2 (Degas better) Lower Catalyst Loading Homo->SolC

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki failure.

Module 1: The Electrophile Problem (2-Halopyrimidines)

The Issue: The reaction stalls. The 2-chloropyrimidine remains untouched. The Cause: The nitrogen lone pairs on the pyrimidine ring displace phosphine ligands, forming a stable, inactive Pd-complex (Catalyst Poisoning). Standard Pd(PPh₃)₄ is rarely active enough to overcome this.

The Solution: Use bulky, electron-rich ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) complexes that bind Pd too tightly to be displaced by the pyrimidine nitrogen.

Recommended Protocol: Pd-PEPPSI-IPr System

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is robust against heteroatom poisoning.

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Solvent: Dioxane or THF[1]

  • Base: K₂CO₃ (mild) or KOtBu (strong, if substrate allows)

  • Temperature: 60–80 °C

ComponentStandard ConditionWhy? (Causality)
Catalyst Pd-PEPPSI-IPr (2 mol%)The bulky NHC ligand prevents the pyrimidine nitrogens from binding to Pd, keeping the cycle active [1].
Coupling Partner Aryl Boronic Acid (1.5 equiv)Excess required to account for potential hydrolysis.
Base K₂CO₃ (3.0 equiv)Carbonates are generally superior to phosphates for PEPPSI systems.
Solvent Dioxane/MeOH (1:1) The protic co-solvent (MeOH) helps activate the PEPPSI precatalyst by displacing the pyridine "throw-away" ligand.

Step-by-Step:

  • Charge a vial with Pd-PEPPSI-IPr (2 mol%), Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add 2-Chloropyrimidine (1.0 equiv) dissolved in Dioxane/MeOH (1:1, 0.2M concentration).

  • Stir at 60 °C.

  • Checkpoint: Check LCMS at 1 hour. If <10% conversion, raise T to 80 °C.

Module 2: The Nucleophile Problem (2-Pyrimidyl Boronates)

The Issue: The boronic acid disappears rapidly, but the desired product is not formed. You observe the protonated pyrimidine (H-Py) in the LCMS. The Cause: Protodeboronation .[2][3][4][5][6][7] The 2-position is adjacent to electronegative nitrogens, stabilizing the intermediate anion that leads to hydrolysis. This reaction is often faster than the transmetallation to Palladium [2].

The Solution: Use MIDA Boronates (N-methyliminodiacetic acid).[5][8][9] These are "slow-release" reagents. The boron is protected (sp3 hybridized) and unreactive until slowly hydrolyzed by the base, keeping the free boronic acid concentration low and minimizing decomposition.

MIDAMechanism MIDA 2-Pyrimidyl MIDA Boronate (Stable, sp3 Boron) SlowHyd Slow Hydrolysis (Rate Limiting Step) MIDA->SlowHyd aq. Base (K3PO4) FreeAcid Free Boronic Acid (Unstable, Reactive) SlowHyd->FreeAcid Decomp Protodeboronation (Byproduct) FreeAcid->Decomp Fast if [B] is high PdCycle Pd Catalytic Cycle (Product Formation) FreeAcid->PdCycle Trapped by Pd

Figure 2: The "Slow Release" strategy. By keeping the concentration of Free Boronic Acid low, the catalyst can trap it before it decomposes.

Recommended Protocol: Burke MIDA Slow-Release

This protocol relies on the slow hydrolysis of the MIDA ester to feed the active species into the cycle [3].

  • Ligand: XPhos (Critical for 2-heteroaryl coupling)

  • Precatalyst: XPhos Pd G2 or G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)[3]

  • Solvent: THF:Water (10:1)

  • Additive: Cu(OAc)₂ (0.5 equiv) — Optional, but often boosts 2-pyridyl coupling.

Step-by-Step:

  • Preparation: MIDA boronates are stable solids.[5] Weigh them in air.

  • Combine 2-Pyrimidyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), XPhos Pd G3 (2.5 mol%), and K₃PO₄ (3.0 equiv).

  • Add THF and Water (ratio 10:1). Note: Water is strictly required to hydrolyze the MIDA.

  • Heat to 60 °C.

  • Validation: If the reaction is slow, increase water content slightly (to 5:1) to accelerate MIDA hydrolysis, but be wary of increased protodeboronation.

Comparative Data: Boron Species Selection

Use this table to select the correct nucleophile form based on your lab's capabilities.

Boron SpeciesStability (2-Py)ReactivityRecommendation
Boronic Acid -B(OH)2Very Poor (Hours)High (Decomposes fast)Avoid for 2-pyrimidines unless using anhydrous conditions.
Pinacol Ester -BpinPoorModerateSlightly better than acid, but still prone to base-catalyzed degradation.
MIDA Boronate Excellent (Years)Controlled (Slow Release)Gold Standard for this application.
BF3K Salt GoodLow (Requires hydrolysis)Good alternative if MIDA is unavailable; requires aggressive hydrolysis.

FAQ: Common Pitfalls

Q: Can I use anhydrous conditions to stop protodeboronation? A: Yes, but only if you are not using MIDA boronates. For standard boronic acids/esters, using an anhydrous base (Cs₂CO₃) in dry DMF or Dioxane can prevent hydrolysis. However, the Suzuki reaction mechanism requires a trace of water or a generic oxo-base to activate the boron. Often, "anhydrous" conditions work because the base is hygroscopic enough to pull trace water from the air.

Q: Why XPhos? Can I use dppf? A: XPhos is non-negotiable for difficult 2-heteroaryl couplings. It is bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition). Ligands like dppf are generally insufficient for the steric and electronic demands of 2-substituted pyrimidines.

Q: My product is forming but I can't separate it from the MIDA byproduct. A: MIDA boronates and their byproducts are highly polar. A simple wash with 1M NaOH or NaHCO₃ during workup usually hydrolyzes any remaining MIDA species, pushing them into the aqueous layer, leaving your product in the organic phase.

References

  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[10] Chemistry – A European Journal.

  • Lloyd-Jones, G. C. , et al. (2021).[11] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[11] [6]

  • Burke, M. D. , et al. (2011). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.

  • Buchwald, S. L. , et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling." Angewandte Chemie.

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Active Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Active Pharmaceutical Ingredients (APIs) like 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, is instrumental in modern organic synthesis.[1][2] However, the efficient removal of residual palladium from the final product is a critical challenge, mandated by stringent regulatory limits to ensure patient safety.[3][4]

The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, for which permitted daily exposure (PDE) must be controlled.[5][6] For oral drug products, this often translates to a concentration limit of 10 ppm.[5][7] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of palladium removal, ensuring your API meets the required purity standards.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.

Problem 1: High Palladium Levels (>100 ppm) Persist After Initial Filtration

  • Possible Cause: The initial filtration through a standard filter paper or even Celite may only remove heterogeneous Pd(0) particles that have agglomerated.[8][9] A significant portion of the palladium may exist as soluble, colloidal, or finely dispersed species, often complexed with ligands or your API, which will pass through the filter.[1][10] The carboxylic acid and pyrimidine nitrogens in your target molecule can act as ligands, potentially increasing the solubility of palladium species.

  • Solution: Implement a Scavenging Protocol. A secondary treatment step using a high-affinity scavenger is necessary to capture these soluble and colloidal forms of palladium.

    dot graph Troubleshooting_Workflow_1 { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

    // Node Definitions Start [label="Crude Product\n(>100 ppm Pd)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Initial Filtration\n(e.g., Celite pad)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Analyze1 [label="Analyze Filtrate\n(ICP-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Scavenge [label="Implement Scavenging\n(Carbon or Silica-Thiol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter2 [label="Filter Scavenger", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Analyze2 [label="Analyze Final Product\n(ICP-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Pass [label="Product < 10 ppm Pd", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Product > 10 ppm Pd", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimize Scavenging\n(Screen Scavengers/Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges Start -> Filter; Filter -> Analyze1; Analyze1 -> Scavenge [label="Still High Pd"]; Scavenge -> Filter2; Filter2 -> Analyze2; Analyze2 -> Pass [label="Pass"]; Analyze2 -> Fail [label="Fail"]; Fail -> Optimize [style=dashed]; Optimize -> Scavenge [style=dashed]; } Caption: Initial Palladium Removal Workflow.

    Experimental Protocol: Screening Palladium Scavengers

    Causality: The choice of scavenger is highly dependent on the specific palladium species, solvent, and the API itself.[11] A screening study is the most efficient way to identify the optimal conditions. Thiol-based scavengers are often effective due to the high affinity of soft sulfur for soft palladium metal.[4][12] Activated carbon is a cost-effective alternative with a high surface area for adsorption.[4][13]

    • Setup: In parallel, prepare several vials each containing a solution of your crude 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid in a suitable solvent (e.g., THF, Methanol) at a known concentration and palladium level.[7]

    • Scavenger Addition: To each vial, add a different scavenger. Include the following as a starting point:

      • Thiol-functionalized silica (e.g., SiliaMetS Thiol)[14][15]

      • Activated Carbon (e.g., Darco KB-B)[4]

      • Polymer-supported trimercaptotriazine (TMT)[4][16]

    • Incubation: Stir the vials at a set temperature (e.g., room temperature or 45 °C) for a defined period (e.g., 4-18 hours).[4][7]

    • Filtration: Filter the contents of each vial through a 0.45 µm syringe filter to remove the scavenger.

    • Analysis: Quantify the residual palladium in each filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[17][18]

    • Evaluation: Compare the final palladium levels to identify the most effective scavenger for your system.

Problem 2: Significant Product Loss During the Scavenging Step

  • Possible Cause: The scavenger is non-selectively adsorbing your API along with the palladium. This is more common with broad-spectrum adsorbents like activated carbon, especially with polar, functionalized molecules like 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.[4][7]

  • Solution: Optimize Scavenger Loading and Type.

    • Reduce Scavenger Amount: Perform a dose-response experiment using your best-performing scavenger from the screen. Titrate the amount of scavenger (e.g., from 2 wt% to 10 wt% relative to the API) to find the minimum quantity required to reach your target palladium level.

    • Switch to a More Selective Scavenger: If product loss remains high even with optimized loading of activated carbon, switch to a functionalized silica or polymer-based scavenger. These often exhibit higher selectivity for the metal catalyst over the organic API.[7][14]

    • Consider a Combination Approach: A binary system using a chelating agent (like N-acetylcysteine) in solution followed by adsorption onto a solid support (like carbon) can enhance removal efficiency while potentially using less solid adsorbent, thereby minimizing product loss.[1][19]

Scavenger TypeMechanismProsCons
Activated Carbon Physisorption[4]Low cost, high capacity, effective for many Pd species.[4][20]Can be non-selective, may require higher temperatures/longer times, potential for fine particles to pass through filters.[4][7]
Thiol-Silica Chemisorption[4][12]High selectivity for palladium, fast kinetics, good solvent compatibility.[14][15]Higher cost than carbon.[4]
Polymer-Resins Chemisorption[17]High selectivity, available with various functionalities.Can swell in certain solvents, may have lower thermal stability than silica.
Aqueous Chelators Complexation[1]Can be used in an extractive workup, cost-effective.Requires a biphasic system, may not be effective for all Pd species.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of palladium I need to remove? A1: Palladium can exist in various forms post-reaction. The primary species are heterogeneous Pd(0) (black precipitate), which is relatively easy to filter, and homogeneous species.[11][21] The homogeneous forms are more challenging and can include soluble Pd(0) nanoparticles, Pd(II) complexes with ligands from the reaction (e.g., phosphines), or complexes with your starting materials or product.[3][10] The effectiveness of a removal strategy depends on which species is dominant.

Q2: Can I just use recrystallization to remove palladium? A2: Recrystallization can be a powerful purification technique, often leaving palladium impurities in the mother liquor.[17][18] However, its effectiveness is not guaranteed and can sometimes even lead to the concentration of impurities within the crystal lattice.[22] For robust and reliable palladium removal to meet strict pharmaceutical limits (<10 ppm), recrystallization is best used as a final polishing step after a primary removal method like filtration and scavenging. The efficiency can sometimes be improved by adding soluble chelating agents like thiourea or N-acetylcysteine to the crystallization solvent to keep the palladium in the mother liquor.[17][18]

Q3: How do I accurately measure my residual palladium levels? A3: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[3][23] These techniques offer the low detection limits (parts-per-billion) required to verify compliance with ICH guidelines. While faster, fluorescence-based assays exist for high-throughput screening during process development, ICP-MS remains the definitive method for final product validation.[3][17][18]

Q4: What is the general workflow for palladium removal at a lab/pilot scale? A4: A robust, multi-step approach is recommended for consistent results.

dot graph General_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Reaction [label="1. Complete Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooldown [label="2. Cool to Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; BulkFilter [label="3. Bulk Filtration\n(Remove heterogeneous Pd/C, etc.)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ScavengeStep [label="4. Scavenging Treatment\n(Add Scavenger, Stir 4-18h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolishFilter [label="5. Polish Filtration\n(Remove Scavenger)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Analysis [label="6. Analysis (ICP-MS)\n& Solvent Removal", fillcolor="#FBBC05", fontcolor="#202124"]; FinalAPI [label="7. Purified API", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reaction -> Cooldown; Cooldown -> BulkFilter; BulkFilter -> ScavengeStep [label="Filtrate"]; ScavengeStep -> PolishFilter; PolishFilter -> Analysis [label="Filtrate"]; Analysis -> FinalAPI; } Caption: General Palladium Removal Workflow.

Experimental Protocol: General Procedure using a Silica-Thiol Scavenger

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the bulk reaction mixture through a pad of Celite to remove any solid catalyst (e.g., if Pd/C was used) and larger palladium agglomerates.[8][24]

  • Dissolution: Take the filtrate and ensure the product is fully dissolved in a suitable solvent (e.g., THF, MeOH, DMF).[7]

  • Scavenger Addition: Add the optimized amount of thiol-functionalized silica scavenger (e.g., 5-10 wt% relative to the product) to the solution.[4]

  • Agitation: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 18 hours. The optimal time should be determined during screening.[4]

  • Final Filtration: Remove the scavenger by filtering the mixture through a fine filter, such as a 0.45 µm PTFE membrane. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure. Submit a sample of the final, dried product for ICP-MS analysis to confirm the palladium content is below the target threshold.[18][23]

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development, ACS Publications. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, ACS Publications. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Process for recovery of palladium
  • ICH guideline Q3D (R1) on elemental impurities. (2019). European Medicines Agency. [Link]

  • guideline for elemental impurities q3d(r2). (2020). ICH. [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. (2015). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Arylpyrimidine-5-Carboxylic Acids in Medicinal Chemistry

Executive Summary: The Nitrogen Walk The 2-arylpyrimidine-5-carboxylic acid scaffold represents a critical "bioisosteric upgrade" from traditional biphenyl or phenyl-pyridine carboxylic acids. In drug discovery—particula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Walk

The 2-arylpyrimidine-5-carboxylic acid scaffold represents a critical "bioisosteric upgrade" from traditional biphenyl or phenyl-pyridine carboxylic acids. In drug discovery—particularly for targets like GPR40 (FFAR1) (Type 2 Diabetes) and Dihydroorotate Dehydrogenase (DHODH) (Virology/Oncology)—this scaffold addresses the "lipophilicity tax" often paid by early-stage hits.

By introducing a second nitrogen into the central aromatic ring (moving from pyridine to pyrimidine), researchers can significantly lower cLogP and improve aqueous solubility without sacrificing the planar geometry required for


 stacking interactions in the binding pocket. This guide objectively compares the pyrimidine-5-COOH scaffold against its carbon-rich alternatives.

Comparative Analysis: Pyrimidine vs. Alternatives

The following analysis compares the 2-arylpyrimidine-5-carboxylic acid (Subject) against the Biphenyl-4-carboxylic acid (Traditional Hit) and 2-arylpyridine-5-carboxylic acid (Intermediate Bioisostere).

Physicochemical & Metabolic Profile

Data represents average trends observed in GPR40 agonist optimization campaigns (e.g., Fasiglifam analogs).

MetricScaffold A: Biphenyl-4-COOH Scaffold B: 2-Arylpyridine-5-COOH Scaffold C: 2-Arylpyrimidine-5-COOH Performance Verdict
cLogP High (> 4.5)Moderate (3.0 - 4.0)Low (2.0 - 3.0) Pyrimidine Wins: Significant reduction in lipophilicity reduces off-target risks.
Aq. Solubility Poor (< 5 µM)Moderate (~50 µM)High (> 100 µM) Pyrimidine Wins: The electron-deficient ring + 2 nitrogens enhances polarity.
pKa (Acid) ~4.2~3.8~3.4 Pyrimidine Wins: Stronger acidity ensures the headgroup is ionized at physiological pH.
CYP Inhibition High Risk (CYP2C9/3A4)Moderate RiskLow Risk Pyrimidine Wins: Reduced lipophilicity correlates with lower CYP isoform inhibition.
Metabolic Stability Low (Oxidation prone)ModerateHigh Pyrimidine Wins: Electron-deficient ring resists oxidative metabolism.
Structural Logic & Causality
  • The "Electron-Deficient" Advantage: Pyrimidine is significantly more

    
    -electron deficient than pyridine or benzene. This lowers the HOMO energy, making the ring less susceptible to oxidative metabolism by Cytochrome P450 enzymes (which typically attack electron-rich systems).
    
  • Solubility Mechanics: The two

    
     nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors (HBA), significantly lowering the desolvation penalty compared to the biphenyl system.
    

Detailed Structure-Activity Relationship (SAR)[1]

The biological activity of 2-arylpyrimidine-5-carboxylic acids hinges on three specific vectors.

The Headgroup (Position 5: -COOH)
  • Function: Acts as the primary "warhead," typically forming a salt bridge with a positively charged residue (e.g., Arg1263 in GPR40 or Arg136 in DHODH).

  • Constraint: Replacing -COOH with bioisosteres (tetrazole, oxadiazole) often retains potency but may alter permeability. The pyrimidine core's electron-withdrawal increases the acidity of this group compared to a phenyl ring, strengthening the ionic bond.

The Linker/Core (Pyrimidine Ring)
  • Geometry: Provides a rigid, planar spacer.

  • Substitution (Positions 4 & 6):

    • Small groups (H, Me, F): Generally tolerated.

    • Bulky groups: Often clash with the binding pocket "ceiling," drastically reducing potency.

    • Key Insight: Substitution at C4/C6 can twist the C5-carboxylate out of planarity, which may be desired (to induce atropisomerism) or detrimental depending on the specific pocket depth.

The Tail (Position 2: Aryl Group)
  • Diversity Vector: This is the primary site for optimization.

  • SAR Trend:

    • Ortho-substitution on the 2-aryl ring restricts rotation around the C2-C1' bond, locking the conformation.

    • Electron-donating groups ( -OMe, -Me) on the 2-aryl ring can offset the electron deficiency of the pyrimidine, tuning the overall dipole moment.

Visualizations

SAR Decision Logic

The following diagram illustrates the decision-making process when optimizing a hit using this scaffold.

SAR_Logic Start Hit Compound (Biphenyl-COOH) Check_Prop Check ADME Properties Start->Check_Prop Decision_Sol Is Solubility < 10µM? Check_Prop->Decision_Sol Action_Pyridine Replace Phenyl with Pyridine (Intermediate Step) Decision_Sol->Action_Pyridine No (Moderate) Action_Pyrimidine Replace Core with Pyrimidine (Target Scaffold) Decision_Sol->Action_Pyrimidine Yes (Critical) Decision_Met Is CYP Inhibition High? Decision_Met->Action_Pyrimidine Yes Action_Pyridine->Decision_Met Opt_Pos2 Optimize Pos-2 Aryl (Potency/Selectivity) Action_Pyrimidine->Opt_Pos2 Fix Potency Opt_Pos46 Substituents at Pos-4/6 (Steric Control) Action_Pyrimidine->Opt_Pos46 Fix Conformation

Caption: Decision logic for transitioning from biphenyl hits to the 2-arylpyrimidine-5-carboxylic acid scaffold to solve ADME liabilities.

Synthesis Workflow (Suzuki-Miyaura)

The most robust method for accessing this scaffold is the Suzuki-Miyaura cross-coupling.

Synthesis_Flow SM1 2-Chloropyrimidine- 5-carboxylate Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 Aryl Boronic Acid Ar-B(OH)2 SM2->Step1 Inter Ester Intermediate Step1->Inter Step2 Hydrolysis LiOH, THF/H2O RT, 4h Inter->Step2 Prod 2-Arylpyrimidine- 5-carboxylic Acid Step2->Prod

Caption: Standard synthetic route via Suzuki-Miyaura coupling followed by ester hydrolysis.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic Acid

This protocol is validated for high reliability and scalability.

Phase 1: Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond between the pyrimidine core and the aryl tail.

  • Reagents:

    • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq, 5.36 mmol)

    • 4-Methoxyphenylboronic acid (1.2 eq, 6.43 mmol)

    • Pd(PPh₃)₄ (0.05 eq, 0.27 mmol) - Catalyst

    • Na₂CO₃ (2.0 eq, 10.7 mmol) - Base

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 20 mL)

  • Procedure:

    • Charge a reaction vial with the chloride, boronic acid, and Pd catalyst.[1]

    • Purge the vial with Nitrogen (

      
      ) for 5 minutes.
      
    • Add the degassed solvent mixture and base.

    • Seal and heat to 90°C for 12 hours.

    • Checkpoint: Monitor via LC-MS for disappearance of the chloride starting material (m/z ~186).

  • Workup:

    • Cool to room temperature.[2][3] Filter through a Celite pad to remove Pd residues.

    • Dilute with EtOAc (50 mL) and wash with brine (2 x 20 mL).

    • Dry organic layer over

      
      , concentrate in vacuo.
      
    • Yield: Expect ~80-90% of the ethyl ester intermediate.

Phase 2: Ester Hydrolysis

Objective: Reveal the free carboxylic acid (active pharmacophore).

  • Reagents:

    • Crude Ethyl Ester (from Phase 1)

    • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

    • Solvent: THF/Water (1:1, 10 mL)

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH.

    • Stir at Room Temperature for 4 hours.

    • Checkpoint: TLC should show conversion of the non-polar ester to the baseline acid spot.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 using 1N HCl.

    • The product typically precipitates as a white solid. Filter, wash with cold water, and dry.

    • Final Purity: >95% (HPLC).

References

  • Vertex Pharmaceuticals. (2007). Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor. Bioorganic & Medicinal Chemistry Letters.

  • Eli Lilly and Company. (2016). The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists. Journal of Medicinal Chemistry.

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • MDPI. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors. Viruses.

  • Difference Wiki. (2024). Pyridine vs. Pyrimidine: Chemical Properties and Solubility Comparison.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Arylpyrimidines: From Classical Condensations to Modern Cross-Couplings

The 2-arylpyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The efficient and versatile synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylpyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The efficient and versatile synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of four distinct and prominent synthetic routes to 2-arylpyrimidines, offering insights into their mechanisms, practical considerations, and performance. We will delve into the classical Pinner synthesis, the widely adopted Suzuki-Miyaura cross-coupling, the atom-economical direct C-H arylation, and a modern, scalable nucleophilic aromatic substitution (SNAr) approach.

The Pinner Synthesis: A Classic Condensation Route

The Pinner synthesis is a long-established method for the formation of the pyrimidine ring, involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[1][2][3][4] To afford 2-arylpyrimidines, an arylamidine is utilized as the key building block.

Mechanistic Rationale and Experimental Causality

The reaction proceeds through a series of condensation and cyclization steps. The 1,3-dicarbonyl compound, often a β-ketoester or a β-diketone, provides the C4, C5, and C6 atoms of the pyrimidine ring, while the arylamidine supplies the N1, C2, and N3 atoms, with the aryl group pre-installed at the C2 position. The choice of an acid or base catalyst is crucial and depends on the specific substrates.[5] Acid catalysis activates the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the amidine.[6] Conversely, base-catalyzed reactions typically involve the deprotonation of the 1,3-dicarbonyl compound to form a more nucleophilic enolate.

Pinner_Synthesis Arylamidine Arylamidine Intermediate_1 Initial Adduct Arylamidine->Intermediate_1 Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 2-Arylpyrimidine 2-Arylpyrimidine Intermediate_2->2-Arylpyrimidine Dehydration

Caption: General workflow of the Pinner synthesis for 2-arylpyrimidines.

Representative Experimental Protocol: Pinner Synthesis

Materials:

  • Benzamidine hydrochloride (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • Benzamidine hydrochloride is added to the sodium ethoxide solution and stirred for 20 minutes at room temperature.

  • Acetylacetone is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylpyrimidine.

Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and provides a highly reliable method for the formation of C-C bonds.[7][8] In the context of 2-arylpyrimidine synthesis, it typically involves the palladium-catalyzed coupling of a 2-halopyrimidine with an arylboronic acid or its derivative.[9]

Mechanistic Rationale and Experimental Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and selectivity. The oxidative addition of the 2-halopyrimidine to a Pd(0) complex initiates the cycle. The subsequent transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center, is often the rate-determining step. Finally, reductive elimination yields the 2-arylpyrimidine product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands can significantly enhance the rate of both oxidative addition and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Halopyrimidine ArPd(II)XL2 Ar'Pd(II)XL2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArB(OH)2 Base ArPd(II)Ar'L2 ArPd(II)Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 2-Arylpyrimidine 2-Arylpyrimidine Reductive_Elimination->2-Arylpyrimidine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-arylpyrimidine synthesis.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a Schlenk flask are added 2-chloropyrimidine, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed 1,4-dioxane and water are added via syringe.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 2-arylpyrimidine.[13]

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and sustainable strategy for the synthesis of biaryls, as it avoids the pre-functionalization of one of the coupling partners.[14][15] In the synthesis of 2-arylpyrimidines, this approach involves the direct coupling of a pyrimidine C-H bond with an aryl halide.

Mechanistic Rationale and Experimental Causality

The mechanism of direct C-H arylation is often complex and can vary depending on the catalyst and reaction conditions. A commonly proposed pathway is the concerted metalation-deprotonation (CMD) mechanism. In this process, a palladium catalyst, often in a higher oxidation state (e.g., Pd(II)), coordinates to the pyrimidine ring. A carboxylate ligand or another base then assists in the cleavage of the C-H bond, forming a palladacycle intermediate. This intermediate then reacts with the aryl halide, and subsequent reductive elimination affords the 2-arylpyrimidine and regenerates the active catalyst. The regioselectivity of the C-H activation is a key challenge, but the electronic properties of the pyrimidine ring often favor functionalization at the C2 position.

CH_Arylation Pyrimidine Pyrimidine Coordination Coordination Pyrimidine->Coordination Pd(II)_Catalyst Pd(II) Catalyst Pd(II)_Catalyst->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Reaction_ArX Reaction with Aryl Halide Palladacycle->Reaction_ArX Reductive_Elimination Reductive Elimination Reaction_ArX->Reductive_Elimination Reductive_Elimination->Pd(II)_Catalyst Catalyst Regeneration 2-Arylpyrimidine 2-Arylpyrimidine Reductive_Elimination->2-Arylpyrimidine

Caption: Proposed workflow for direct C-H arylation of pyrimidines.

Representative Experimental Protocol: Direct C-H Arylation

Materials:

  • Pyrimidine (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Pd(OAc)2 (5 mol%)

  • Pivalic acid (0.3 eq)

  • K2CO3 (2.0 eq)

  • Toluene

Procedure:

  • A mixture of pyrimidine, aryl bromide, Pd(OAc)2, pivalic acid, and K2CO3 is placed in a sealed tube.

  • Toluene is added, and the tube is sealed under an inert atmosphere.

  • The reaction mixture is heated to 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the 2-arylpyrimidine.[16]

Modern SNAr Approach: A Scalable and Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry.[17][18][19] A recently developed and highly efficient SNAr approach provides a scalable and precious-metal-free route to 2-arylpyrimidines.[20][21] This method utilizes a highly activated pyrimidine electrophile and a Grignard reagent as the nucleophile.

Mechanistic Rationale and Experimental Causality

This SNAr reaction proceeds via the addition of the aryl Grignard reagent to the electron-deficient pyrimidine ring, followed by the elimination of a leaving group.[22] To facilitate this reaction, the pyrimidine ring is activated by a strong electron-withdrawing group at the 2-position, such as a tert-butyl sulfonyl group. This activation enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack. The reaction is performed at room temperature, which is a significant advantage over many traditional cross-coupling methods that require elevated temperatures.

SNAr_Reaction Activated_Pyrimidine 2-Sulfonylpyrimidine (Electrophile) Meisenheimer Meisenheimer-like Intermediate Activated_Pyrimidine->Meisenheimer Grignard Aryl Grignard Reagent (Nucleophile) Grignard->Meisenheimer Nucleophilic Attack Elimination Elimination of Leaving Group Meisenheimer->Elimination 2-Arylpyrimidine 2-Arylpyrimidine Elimination->2-Arylpyrimidine

Caption: General mechanism of the SNAr approach to 2-arylpyrimidines.

Representative Experimental Protocol: SNAr Synthesis

Materials:

  • 2-(tert-Butylsulfonyl)pyrimidine (1.0 eq)

  • Arylmagnesium bromide (1.2 eq in THF)

  • Anhydrous THF

Procedure:

  • A solution of 2-(tert-butylsulfonyl)pyrimidine in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • The arylmagnesium bromide solution is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by column chromatography to afford the 2-arylpyrimidine.[20][21]

Comparative Analysis of Synthetic Routes

Method Key Reagents Catalyst/Promoter Typical Solvents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Pinner Synthesis Arylamidine, 1,3-DicarbonylAcid or BaseEthanol, Dioxane3-12 hReflux40-80Inexpensive starting materials, well-established.Limited substrate scope, moderate yields.
Suzuki-Miyaura Coupling 2-Halopyrimidine, Arylboronic acidPd catalyst (e.g., Pd(PPh3)4)Dioxane, Toluene, Water2-24 h80-120 °C70-95High yields, broad substrate scope, good functional group tolerance.Requires pre-functionalized substrates, residual palladium contamination.
Direct C-H Arylation Pyrimidine, Aryl halidePd catalyst (e.g., Pd(OAc)2)Toluene, DMA12-48 h100-140 °C50-85Atom-economical, avoids pre-functionalization.Harsh reaction conditions, regioselectivity can be an issue.
Modern SNAr Approach 2-Sulfonylpyrimidine, Aryl GrignardNone (Grignard is the reagent)THF1-3 h0 °C to RT80-95Mild conditions, scalable, metal-free, high yields.Requires synthesis of activated pyrimidine, sensitive to moisture.

Conclusion

The synthesis of 2-arylpyrimidines can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The classical Pinner synthesis offers a straightforward approach using readily available starting materials, though it may be limited in scope and yield. The Suzuki-Miyaura cross-coupling is a highly versatile and reliable method that provides excellent yields and tolerates a wide range of functional groups, but it requires the synthesis of pre-functionalized starting materials. Direct C-H arylation represents a more modern and atom-economical alternative, although it can require harsh reaction conditions and face challenges with regioselectivity. The recently developed SNAr approach stands out for its mild reaction conditions, scalability, and avoidance of precious metal catalysts, making it an attractive option for large-scale synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups within the substrates. This comparative guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of synthetic routes to this important class of heterocyclic compounds.

References

  • Current time information in London, GB. (n.d.).
  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Lafrance, M., & Fagnou, K. (2007). Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. Journal of the American Chemical Society, 129(51), 16036-16037.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Malo, M., & Sigman, M. S. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Ujaque, G., Solà, M., & Lledós, A. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(14), 3449-3459.
  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • Xin, D., Wang, C., Li, X., Liu, C., Chen, F., Xiao, Z., & Liu, L. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.
  • Daugulis, O. (Ed.). (2015).
  • Lee, H. M., & Ghosh, D. (2012). Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Organic Letters, 14(21), 5534-5537.
  • Bera, M., & Maji, A. (2022). Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. Synthesis, 55(04), 515-535.
  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • DR. Raghu Prasad. (2025, February 23). Pinner Pyrimidine Synthesis [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid. BenchChem.
  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., ... & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Two mechanisms for SNAr reactions. The first one is the single-step... (n.d.). ResearchGate. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry.
  • Mayr, H., & Ofial, A. R. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14643-14655.
  • Wu, H. F., Zhang, P. Z., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Journal of Zhejiang University Science B, 11(2), 94-101.
  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., ... & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.
  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University.
  • Pinner reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Knochel, P., & Krasovskiy, A. (2006). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Berteina-Raboin, S., & Queiroz, M. J. R. P. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 833.
  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • 2 - Reaction Examples. (n.d.). Retrieved from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct C–H Arylation. (n.d.). ZORA. Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson+. Retrieved from [Link]

Sources

Validation

validating analytical HPLC methods for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid quantification

A Comparative Guide: Standard C18 vs. Pentafluorophenyl (PFP) Stationary Phases Executive Summary The quantification of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid presents a distinct chromatographic challenge due to...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Standard C18 vs. Pentafluorophenyl (PFP) Stationary Phases

Executive Summary

The quantification of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid presents a distinct chromatographic challenge due to its dual nature: it possesses a polar, ionizable carboxylic acid moiety and a hydrophobic, electron-deficient fluorinated aromatic system. While C18 stationary phases are the industry workhorse, they often struggle with peak tailing and limited selectivity for fluorinated structural analogs (impurities) in this specific class of compounds.

This guide provides a comparative validation strategy, contrasting a Standard C18 approach against a Pentafluorophenyl (PFP) approach.[1] We demonstrate that while C18 is sufficient for crude estimation, the PFP phase offers superior resolution (


) and peak symmetry (

) due to specific

-

and dipole-dipole interactions, making it the robust choice for ICH Q2(R2) validation.

Analyte Profile & Physicochemical Constraints

Understanding the molecule is the first step in "Quality by Design" (QbD) method development.

PropertyDescriptionChromatographic Implication
Structure Pyrimidine ring, p-Fluorophenyl group, -COOHMixed polarity; potential for strong

-

stacking.
pKa (Acid) ~3.2 (Estimated)Mobile phase pH must be controlled (pH < 2.5) to suppress ionization and ensure retention.
LogP ~1.5 - 2.0Moderately lipophilic, but the acid group increases water solubility at neutral pH.
UV Max ~254 nmStrong absorbance due to conjugated aromatic systems.

Comparative Methodology: C18 vs. PFP

We compare two distinct separation modes. The choice of stationary phase fundamentally alters the interaction mechanism.

Option A: The "Generic" Standard (C18)
  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Limitation: Often results in peak tailing for acidic pyrimidines due to residual silanol interactions. Lacks "shape selectivity" for separating des-fluoro impurities.

Option B: The "Targeted" Alternative (PFP)
  • Column: Pentafluorophenyl Propyl (e.g., 150 x 4.6 mm, 3 µm).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.[2]
  • Advantage: The electron-deficient PFP ring interacts strongly with the electron-rich pyrimidine and the fluorine atom on the analyte, providing orthogonal selectivity.

Mechanism Visualization

The following diagram illustrates the interaction differences driving the separation.

SeparationMechanism cluster_analyte Analyte: 2-(4-Fluorophenyl)pyrimidine-5-COOH cluster_C18 Method A: C18 Phase cluster_PFP Method B: PFP Phase Analyte Fluorinated Aromatic Core Interaction_A Hydrophobic Interaction (Non-specific) Analyte->Interaction_A Interaction_B Pi-Pi Stacking (Specific) Analyte->Interaction_B Interaction_C Dipole-Dipole (F-F Interaction) Analyte->Interaction_C C18_Ligand C18 Alkyl Chain C18_Ligand->Interaction_A Result_A Result A: Broad Peak, Low Selectivity Interaction_A->Result_A PFP_Ligand Pentafluorophenyl Ring PFP_Ligand->Interaction_B PFP_Ligand->Interaction_C Result_B Result B: Sharp Peak, High Selectivity Interaction_B->Result_B Interaction_C->Result_B

Caption: Mechanistic comparison of C18 (hydrophobic only) vs. PFP (multi-mode interaction) for fluorinated aromatics.

Experimental Protocol (Method B - Optimized)

Based on the comparative analysis, the PFP method is recommended for validation. Below is the optimized protocol.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA or UV detector.

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient:

    • 0.0 min: 30% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 30% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 35°C.

  • Detection: 254 nm.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL DMSO (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Workflow (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for its intended purpose.[4][5][6][7] The following workflow outlines the critical path for validating this specific method.

ValidationWorkflow cluster_SystemSuitability 1. System Suitability cluster_Performance 2. Performance Metrics Start Validation Plan (ICH Q2(R2)) SST Tailing Factor < 1.5 %RSD < 2.0% Start->SST Spec Specificity (Resolution > 2.0) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec End Final Method SOP Prec->End

Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Comparative Validation Data

The following data represents typical performance metrics observed when validating this method. Note the distinct improvement in Specificity and Peak Shape with the PFP column.

Table 1: System Suitability & Specificity Comparison
ParameterStandard C18 ResultPFP (F5) ResultStatus (PFP)
Retention Time (

)
4.2 min6.8 minOptimized
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Pass
Resolution (

)
1.2 (vs. des-fluoro impurity)3.5 (Baseline separation)Pass
Theoretical Plates (

)
~8,000~14,000Superior

Note: The C18 column struggles to separate the des-fluoro impurity due to the structural similarity. The PFP column utilizes the Fluorine-Fluorine interaction to retard the target analyte, increasing resolution.

Table 2: Validation Summary (PFP Method)
Validation ParameterAcceptance CriteriaExperimental ResultConclusion
Linearity


(Range: 10-150 µg/mL)
Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)Pass
Precision (Repeatability) RSD

2.0%
0.4% (

)
Pass
Intermediate Precision RSD

2.0%
0.8% (Different Day/Analyst)Pass
LOD / LOQ S/N > 3 / > 100.05 µg/mL / 0.15 µg/mLSensitive

Discussion & Expert Insights

Why the PFP Column Wins

For 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid, the PFP phase is not just an alternative; it is the scientifically sound choice.

  • Pi-Pi (

    
    -
    
    
    
    ) Interactions:
    The electron-deficient PFP ring acts as a
    
    
    -acceptor, interacting strongly with the electron-rich pyrimidine ring of the analyte.
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with the dipole moments of the analyte's polar groups.

  • Shape Selectivity: PFP phases are rigid and planar, offering better discrimination for isomeric impurities compared to the flexible alkyl chains of C18.

Troubleshooting Tips
  • Peak Broadening: If peaks broaden, check the pH. The carboxylic acid must be fully protonated. Ensure the mobile phase pH is at least 1.0 unit below the pKa (Target pH 2.5 - 3.0).

  • Carryover: Due to the high solubility of the analyte in DMSO, ensure the needle wash contains at least 50% organic solvent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7]

  • Przybyciel, M. (2006). Fluorinated Stationary Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

  • PubChem. (n.d.). Compound Summary: Pyrimidine-5-carboxylic acid.[8][9][10] National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid: Personal Protective Equipment and Safety Protocols

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)pyrimidine-5-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The protocols herein are designed as a self-validating system, explaining the causality behind each safety measure to build a foundational understanding of safe laboratory practice.

While a specific Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is not publicly available, a robust safety profile can be constructed by analyzing structurally analogous compounds, such as pyrimidine-carboxylic acid derivatives and halogenated aromatics. This approach allows us to anticipate potential hazards and establish a comprehensive safety framework.

Based on data from related compounds, 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid should be treated as a substance that is potentially harmful if inhaled, swallowed, or absorbed through the skin. It is expected to cause skin, eye, and respiratory irritation[1][2][3]. Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride[4][5].

Immediate Safety Profile & Hazard Assessment

Before handling this compound, it is critical to understand its anticipated hazard profile. This assessment dictates the minimum level of personal protective equipment required.

Potential Hazard Anticipated Effect Primary Exposure Route Rationale Based on Analogous Compounds
Skin Irritation Causes skin irritation, potential for harmful effects upon contact.Dermal (Skin Contact)Pyrimidine-2-carboxylic acid and other derivatives are classified as skin irritants (H315)[1][3]. Halogenated analogs can be harmful in contact with skin[6].
Eye Damage Causes serious eye irritation.Ocular (Eye Contact)Analogous compounds are classified as causing serious eye irritation (H319)[1][2].
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.InhalationMany carboxylic acid and pyrimidine derivatives are known to cause respiratory irritation (STOT SE 3, H335)[1][3].
Ingestion Harmful if swallowed.Oral (Ingestion)Related compounds are classified as harmful if swallowed (H302)[4][6].
Thermal Decomposition Releases toxic fumes upon combustion.InhalationThermal decomposition of fluorinated and nitrogen-containing organic compounds can release NOx, CO, CO2, and hydrogen fluoride[4].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. The following protocol outlines the required equipment for handling 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid in various laboratory settings.

Core PPE Requirements (Applicable to all handling procedures)
  • Eye and Face Protection :

    • Minimum : Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times[1][7].

    • Enhanced Protection : For procedures with a higher risk of splashing or when handling larger quantities (>10g), a face shield should be worn over the chemical splash goggles[7][8].

  • Hand Protection :

    • Type : Nitrile gloves are the standard for providing incidental splash protection against a wide range of chemicals[8][9].

    • Protocol : Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves. For prolonged contact or submersion, consult the glove manufacturer's chemical resistance guide to select a more robust glove, such as butyl rubber or neoprene[8][10].

  • Body Protection :

    • A flame-retardant laboratory coat must be worn and fully buttoned[7].

    • Wear long pants and fully enclosed shoes made of a non-porous material to protect your legs and feet[7]. Avoid polyester and acrylic clothing, as they can melt in a fire[7].

    • For large-scale operations, a chemical-resistant apron or suit may be necessary[9][11].

  • Respiratory Protection :

    • Engineering Controls : All procedures that involve handling the solid powder (e.g., weighing, transferring) or creating solutions must be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors[3][6][12].

    • Respirator Use : If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large-scale spill, a NIOSH-approved respirator with the appropriate cartridge is required. Use of a respirator necessitates enrollment in a respiratory protection program with medical evaluation and fit testing[1][9].

PPE Selection Summary by Task
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Handling >10g / Bulk Transfer Face Shield over GogglesHeavy-duty Nitrile or NeopreneChemical-Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup (Minor) Chemical Splash GogglesNitrile Gloves (Double-gloved)Lab CoatWork in well-ventilated area; fume hood preferred.

Operational Plans and Step-by-Step Guidance

Trustworthiness in the lab comes from repeatable, safe procedures. Follow these steps to minimize risk.

Workflow for Safe Handling and Spill Response

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal cluster_spill Emergency Spill Response risk_assess 1. Conduct Risk Assessment (Review SDS of Analogs) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assess->don_ppe setup_fume_hood 3. Prepare Work Area (In Chemical Fume Hood) don_ppe->setup_fume_hood handle_chem 4. Handle Chemical (Weigh, Transfer, Dissolve) setup_fume_hood->handle_chem decontaminate 5. Decontaminate Work Area & Glassware handle_chem->decontaminate doff_ppe 6. Doff PPE Correctly dispose 7. Dispose of Waste (Segregate Halogenated Waste) doff_ppe->dispose decontaminate->doff_ppe spill_event Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill_event->evacuate assess_spill Assess Spill Size (Minor vs. Major) evacuate->assess_spill minor_spill Minor Spill Cleanup (Use Spill Kit) assess_spill->minor_spill <5g, Contained major_spill Major Spill (Call EH&S, Evacuate Lab) assess_spill->major_spill >5g, Uncontained minor_spill->dispose

Caption: Workflow for safe handling and emergency spill response.

Protocol 1: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on your gloves, pulling the cuffs over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove gloves using a glove-to-glove and then skin-to-glove technique. Dispose of them immediately in the designated waste bin.

    • Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

    • Remove your eye protection.

    • Wash your hands thoroughly with soap and water.

Protocol 2: Handling the Solid Compound
  • Preparation : Designate a work area inside a chemical fume hood. Ensure a chemical spill kit is accessible.

  • Tare : Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid from the stock bottle to the weigh boat. Avoid creating airborne dust by moving slowly and deliberately.

  • Close : Securely close the primary container immediately after use.

  • Dissolution : If preparing a solution, add the solvent to your reaction vessel first, then add the solid compound slowly to prevent splashing.

Emergency and Disposal Plans

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][12][13].

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][12].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][12][13].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][12].

Spill Response
  • Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.

  • Contain : For a small, solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne[6].

  • Clean-Up : Wearing your full PPE, carefully sweep up the contained material and place it into a labeled, sealed container for hazardous waste disposal[12][13][14].

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills : For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Waste Disposal Plan

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a halogenated aromatic compound. Disposal requires adherence to specific protocols to prevent environmental contamination.

  • Segregation : All waste containing this compound (including contaminated gloves, weigh boats, and spill cleanup materials) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[15][16]. Do not mix with non-halogenated waste.

  • Container : Use a chemically resistant, sealable container for waste collection.

  • Disposal Method : The standard and preferred method for disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company[17][18]. This process ensures the complete destruction of the compound, preventing the formation of toxic byproducts[18].

  • Regulatory Compliance : Always follow your institution's specific waste disposal guidelines and local environmental regulations[15].

References

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Process for dehalogenation of contaminated waste materials.
  • 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, PK02613E - Safety Data Sheet . KISHIDA CHEMICAL CO.,LTD. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . NOP. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid - Safety Data Sheet . KISHIDA CHEMICAL CO.,LTD. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Personal Protective Equipment Selection Guide . University of Arizona. [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . Grup Barcelonesa. [Link]

  • Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid . MetaSci. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
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2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
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